molecular formula C₂₈H₄₄N₂O₁₇ B1141133 Hoocch2O-peg8-CH2cooh CAS No. 1432970-26-7

Hoocch2O-peg8-CH2cooh

カタログ番号: B1141133
CAS番号: 1432970-26-7
分子量: 680.65
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hoocch2O-peg8-CH2cooh, also known as Hoocch2O-peg8-CH2cooh, is a useful research compound. Its molecular formula is C₂₈H₄₄N₂O₁₇ and its molecular weight is 680.65. The purity is usually 95%.
BenchChem offers high-quality Hoocch2O-peg8-CH2cooh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hoocch2O-peg8-CH2cooh including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCDMOORXHBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to Molecular Weight and Exact Mass Determination: A Case Study of HOOC-CH2O-PEG8-CH2-COOH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, particularly in the fields of bioconjugation and the creation of Antibody-Drug Conjugates (ADCs), polyethylene glycol (PEG) linkers are indispensable tools. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible spacer arm makes them a cornerstone of therapeutic design.[1] The homobifunctional linker, HOOC-CH2O-PEG8-CH2-COOH (CAS: 1432970-26-7), is a prime example, featuring two terminal carboxylic acid groups for versatile conjugation strategies.[2][3][4]

However, the successful synthesis, purification, and application of such a linker are fundamentally dependent on the precise verification of its molecular identity. This verification hinges on two critical, yet often conflated, parameters: Average Molecular Weight and Exact Mass . For the researcher, scientist, or drug development professional, understanding the distinction, calculation, and experimental validation of these values is not merely an academic exercise—it is a prerequisite for ensuring the purity, consistency, and ultimate efficacy of the final therapeutic product.

This technical guide provides an in-depth exploration of these core concepts, using HOOC-CH2O-PEG8-CH2-COOH as a practical case study. We will dissect the theoretical underpinnings of each mass type, provide step-by-step calculation protocols, and outline the experimental workflow for their verification via mass spectrometry, a foundational analytical technique in the pharmaceutical industry.[5][6][7]

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

At the heart of chemical characterization lies the concept of mass. Yet, how this mass is defined and calculated depends entirely on the context—whether we are considering a bulk quantity of a substance or a single, specific molecule.

Average Molecular Weight

The Average Molecular Weight (often referred to simply as "molecular weight") is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule, factored by their relative abundance.[8][9] This is the value derived from the atomic weights found on the periodic table.

  • Causality: When a scientist weighs a chemical on a laboratory balance, they are measuring a vast population of molecules. This population contains a statistical distribution of isotopes (e.g., ~98.9% ¹²C and ~1.1% ¹³C).[10] The Average Molecular Weight reflects this natural isotopic blend and is therefore the correct value to use for stoichiometric calculations in chemical reactions, preparing solutions, and defining the bulk properties of a compound.

Exact Mass (Monoisotopic Mass)

In contrast, the Exact Mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[11][12] For the elements comprising our target molecule, these are ¹H, ¹²C, and ¹⁶O.

  • Causality: High-resolution mass spectrometers possess the capability to separate and detect individual ions based on their specific mass-to-charge ratio (m/z).[5][13] These instruments are sensitive enough to distinguish between a molecule containing only ¹²C atoms and one containing a single ¹³C atom. The most intense signal in the resulting isotopic pattern for a small-to-medium-sized organic molecule corresponds to the species containing only the most abundant isotopes. This is the monoisotopic peak, and its measured mass should align with the calculated Exact Mass, providing unambiguous confirmation of a molecule's elemental composition.[8][11]

This distinction is paramount in drug development. An analyst uses Average Molecular Weight to formulate a 10 mg/mL solution but relies on Exact Mass to confirm via Liquid Chromatography-Mass Spectrometry (LC/MS) that the substance is indeed the correct compound and not a closely related impurity.[7][13]

Part 2: Calculation Protocol for HOOC-CH2O-PEG8-CH2-COOH

A self-validating protocol requires a systematic approach, beginning with the fundamental chemical formula and proceeding through a transparent calculation for each mass type.

Step 1: Determine the Molecular Formula

The structure of HOOC-CH2O-PEG8-CH2-COOH is composed of two carboxymethyl end-groups flanking a polyethylene glycol chain with eight repeating ethylene oxide units.

  • Structure: HOOC-CH₂-O-(CH₂CH₂O)₈-CH₂-COOH

  • Component Analysis:

    • 2 x Carboxylic Acid (COOH): 2 C, 2 H, 4 O

    • 2 x Flanking Methylene (CH₂): 2 C, 4 H

    • 8 x Ethylene Oxide (CH₂CH₂O): 16 C, 32 H, 8 O

    • 1 x Central Ether Oxygen: 1 O

  • Total Elemental Composition: C₂₀H₃₈O₁₃

This formula is confirmed by multiple chemical suppliers.[2][3][4]

Step 2: Protocol for Average Molecular Weight Calculation

This calculation uses the standard atomic weights, which are the weighted averages of natural isotopic abundances.

Methodology:

  • List each element in the molecular formula (C₂₀H₃₈O₁₃).

  • Identify the count (n) of each atom.

  • Obtain the IUPAC standard atomic weight for each element.

  • Calculate the total mass contribution for each element by multiplying its count by its atomic weight.

  • Sum the mass contributions to determine the Average Molecular Weight.

ElementAtom Count (n)Standard Atomic Weight ( g/mol )Mass Contribution ( g/mol )
Carbon (C)2012.011240.220
Hydrogen (H)381.00838.304
Oxygen (O)1315.999207.987
Total 486.511

The calculated Average Molecular Weight of 486.51 g/mol aligns perfectly with the values provided in commercial and chemical database listings.[2][3][4]

Step 3: Protocol for Exact Mass Calculation

This calculation uses the precise mass of the most abundant stable isotope for each element.

Methodology:

  • List each element in the molecular formula (C₂₀H₃₈O₁₃).

  • Identify the count (n) of each atom.

  • Obtain the monoisotopic mass for the most abundant isotope of each element (¹²C, ¹H, ¹⁶O).

  • Calculate the total mass contribution for each isotopic species.

  • Sum these contributions to determine the Exact Mass.

ElementAtom Count (n)Monoisotopic Mass (Da)Mass Contribution (Da)
Carbon (¹²C)2012.000000240.000000
Hydrogen (¹H)381.00782538.297350
Oxygen (¹⁶O)1315.994915207.933895
Total 486.231245

The calculated Exact Mass is 486.231245 Da . This is the theoretical value that would be sought in a high-resolution mass spectrum.

Part 3: Experimental Verification Workflow

Theoretical calculations must be validated by empirical data. Mass spectrometry is the definitive technique for this purpose.[5][14]

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry System cluster_data Data Analysis Sample HOOC-PEG8-COOH in Solution IonSource Ion Source (e.g., ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Signal Generation Analysis Data Interpretation Spectrum->Analysis Peak Identification

Caption: Experimental workflow for mass spectrometry analysis.

Experimental Protocol:

  • Sample Preparation: The PEG linker is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the chosen ionization method.

  • Ionization: The sample solution is introduced into an ion source, typically Electrospray Ionization (ESI), which generates gas-phase ions from the analyte molecules with minimal fragmentation.[14] In positive ion mode, this would primarily form the protonated molecule, [M+H]⁺.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[13] The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Interpretation: The output is a mass spectrum. The analyst will look for the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for this ion would be the Exact Mass of the neutral molecule plus the mass of a proton (1.007276 Da).

    • Expected m/z for [C₂₀H₃₈O₁₃ + H]⁺ = 486.231245 + 1.007276 = 487.238521 Da .

A measured m/z value that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides high-confidence confirmation of the molecule's identity and purity.

Part 4: Data Summary

For clarity and direct comparison, the key quantitative data for HOOC-CH2O-PEG8-CH2-COOH are summarized below.

Caption: Summary of calculated mass values for HOOC-PEG8-COOH.

Conclusion

The precise characterization of molecules like the HOOC-CH2O-PEG8-CH2-COOH linker is a non-negotiable aspect of rigorous scientific research and pharmaceutical development. This guide has established a clear distinction between Average Molecular Weight, a macroscopic property for bulk chemistry, and Exact Mass, a microscopic property for definitive molecular identification. By implementing the detailed protocols for calculation and leveraging the power of high-resolution mass spectrometry for experimental validation, researchers can ensure the foundational integrity of their materials. This commitment to analytical precision is what underpins the development of safe, effective, and reproducible advanced therapeutics.

References

  • Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical and Pharmaceutical Research. Available at: [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]

  • Cilo, P. High Purity PEG Reagent, HOOCCH2CH2O-PEG8-CH2CH2COOH, 95% Min Purity, 1 gram. Available at: [Link]

  • Danaher Life Sciences. Mass Spectrometry: Principles, Applications & Techniques. Available at: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]

  • Hahne, T., et al. (2018). Advances in high‐throughput mass spectrometry in drug discovery. Molecular Systems Biology. Available at: [Link]

  • Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

  • PubChem. HO-Peg8-CH2CH2cooh | C19H38O11 | CID 77078399. Available at: [Link]

  • Yergey, J. A. (1983). A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY. International Journal of Mass Spectrometry and Ion Physics. Available at: [Link]

  • Claesen, J., & Valkenborg, D. (2012). Efficient Calculation of Exact Mass Isotopic Distributions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. Monoisotopic mass. Available at: [Link]

  • Separation Science. Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Available at: [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available at: [Link]

  • ResearchGate. What is the difference between average and monoisotopic mass calculations of peptides?. Available at: [Link]

  • IonSource. Monoisotopic and Average Mass. Available at: [Link]

  • Jordi Labs. Molecular Weight. Available at: [Link]

Sources

An In-Depth Technical Guide to Bis-PEG8-Acid (HOOC-CH2-O-PEG8-CH2-COOH): Structural Dynamics, Physicochemical Properties, and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis-PEG8-acid (also known as PEG8-dicarboxylic acid, diCarboxy PEG8, or Acetic Acid PEG8 Acetic Acid) is a monodisperse, homobifunctional polyethylene glycol derivative[1]. Featuring two terminal carboxylic acid groups flanking an eight-unit ethylene glycol core, this molecule serves as a premium hydrophilic crosslinker. It is heavily utilized in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle surface modifications[2],[3]. This whitepaper details its physicochemical properties, structural advantages, and provides validated protocols for its integration into advanced drug development pipelines.

Structural and Physicochemical Profiling

Unlike traditional polydisperse PEG polymers, Bis-PEG8-acid is synthesized as a discrete, single-molecular-weight entity[1],[4]. This monodispersity is critical for pharmaceutical development, as it eliminates the batch-to-batch variability associated with polymeric mixtures, streamlining Chemistry, Manufacturing, and Controls (CMC) processes[1].

Table 1: Physicochemical Specifications of Bis-PEG8-Acid

PropertySpecification / Value
Chemical Name 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid
Molecular Formula C20H38O12
Molecular Weight 470.51 g/mol
CAS Number 1246189-43-4
Appearance White to pale yellow solid / viscous liquid
Solubility Highly soluble in Water, DMSO, DMF, DCM
Reactive Groups Terminal Carboxylic Acids (-COOH)

Structural Causality: The oxygen-rich PEG backbone imparts high aqueous solubility through extensive hydrogen bonding with water molecules[5],[6]. This effectively masks the hydrophobicity of attached payloads (e.g., cytotoxins or hydrophobic PROTAC ligands), preventing aggregation and improving the pharmacokinetic profile of the final conjugate[5].

Mechanistic Role in Bioconjugation and Drug Development

Bis-PEG8-acid acts as a structural bridge. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, DCC, or HATU) to form highly stable amide bonds[7],[6].

  • PROTAC Development: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[2],[3]. They contain two different ligands connected by a linker; one recruits an E3 ubiquitin ligase and the other binds the target protein[2]. If the linker is too short, steric clashing prevents the formation of the ternary complex. Bis-PEG8-acid provides an optimal spatial separation (~28-32 Å) that balances flexibility and steric hindrance, facilitating optimal protein-protein interactions[8],[2].

  • ADC Linkers: In Antibody-Drug Conjugates (ADCs), homobifunctional PEG acids construct cleavable or non-cleavable linker systems, connecting the cytotoxin to the monoclonal antibody[2],[3].

DesignLogic POI Target Protein Ligand (e.g., Kinase Inhibitor) Linker Bis-PEG8-Acid Linker (Hydrophilic Spacer) POI->Linker Amide Bond Degradation Ubiquitination & Proteasomal Degradation Linker->Degradation Proximity Induction E3 E3 Ligase Ligand (e.g., CRBN/VHL) E3->Linker Amide Bond

Structural logic of Bis-PEG8-acid in PROTAC design, bridging ligands to induce degradation.

Experimental Protocols: Amide Coupling Workflow

To harness Bis-PEG8-acid for bioconjugation, the terminal carboxylic acids must be activated. The most robust and widely used method in aqueous or semi-aqueous environments is EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) chemistry[7].

Expert Insight on Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. If reacted directly with an amine, coupling efficiency is notoriously low due to rapid hydrolysis. The addition of NHS converts this intermediate into a semi-stable NHS-ester, drastically increasing the half-life of the reactive species and the yield of the final amide bond[7].

Step-by-Step Methodology: Homobifunctional Amine Conjugation

(Note: This protocol assumes the goal is to link amine-bearing molecules to both ends of the Bis-PEG8-acid).

  • Reagent Preparation:

    • Dissolve Bis-PEG8-acid in anhydrous DMSO or DMF to a stock concentration (e.g., 25.0 mg/mL)[2]. Causality: Anhydrous solvents prevent premature hydrolysis of the activated ester.

    • Prepare a 0.1 M MES buffer at pH 6.0. Causality: EDC activation is optimal at slightly acidic pH (5.5-6.5) because the carboxylate must be protonated to react with EDC.

  • Activation Phase:

    • Mix the Bis-PEG8-acid with 10 molar equivalents of EDC·HCl and 10 molar equivalents of NHS (or Sulfo-NHS for purely aqueous reactions) in the MES buffer.

    • Incubate at room temperature for 15–30 minutes with gentle agitation.

  • Conjugation Phase:

    • Adjust the pH of the reaction mixture to 7.2–8.0 using 1 M Sodium Bicarbonate, OR add the activated mixture directly to the amine-bearing target dissolved in a pH 7.5 buffer (e.g., PBS). Causality: Primary amines (e.g., lysine ϵ -amines) have a high pKa (~10.5). Raising the pH ensures a sufficient fraction of the amines are deprotonated and nucleophilic.

    • React for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench unreacted NHS-esters by adding a primary amine-containing buffer (e.g., 50 mM Tris, pH 7.5) for 15 minutes.

    • Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or HPLC.

Workflow A Bis-PEG8-Acid (Carboxyl Donor) B EDC/NHS Activation (pH 5.5 - 6.5) A->B Add EDC + NHS C NHS-Ester Intermediate (Amine Reactive) B->C 15-30 min RT D Target Protein/Amine (pH 7.2 - 8.0) C->D Add to Amine E Stable Amide Conjugate (PEGylated Product) D->E 2h RT or 4°C O/N

Workflow for EDC/NHS-mediated amide coupling of Bis-PEG8-acid to primary amines.

Storage, Stability, and Handling

To maintain the chemical integrity of Bis-PEG8-acid and prevent degradation:

  • Short-term storage: 0 - 4°C for days to weeks[7],[3].

  • Long-term storage: Store as a powder in a dark, desiccated environment at -20°C (stable for up to 3 years)[7],[3]. If reconstituted in solvent, store at -80°C for up to 6 months[3].

  • Handling: The compound is hygroscopic. Always allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from introducing water, which will aggressively interfere with moisture-sensitive activation chemistries[7].

References

Sources

Hydrophilic properties of Hoocch2O-peg8-CH2cooh dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Aqueous Solubility: A Technical Guide to the Hydrophilic Properties and Bioconjugation of HOOC-CH2-O-PEG8-CH2-COOH

Introduction

In the landscape of modern drug development and bioconjugation, managing the physicochemical properties of therapeutic payloads is a persistent challenge. Many potent small molecules, targeted degraders (PROTACs), and fluorophores suffer from severe hydrophobicity, leading to aggregation, poor bioavailability, and suboptimal pharmacokinetics[1]. To engineer out these liabilities, researchers frequently employ discrete polyethylene glycol (dPEG) linkers. Among these, HOOC-CH2-O-PEG8-CH2-COOH (commonly referred to as Bis-PEG8-acid) serves as a gold standard homobifunctional crosslinker[2].

This whitepaper dissects the hydrophilic mechanisms of Bis-PEG8-acid, explores its physicochemical properties, and provides a rigorously validated protocol for its application in bioconjugation workflows.

Structural Rationale and the Mechanism of Hydrophilicity

The molecule HOOC-CH2-O-PEG8-CH2-COOH consists of a central, monodisperse eight-unit polyethylene glycol (PEG) chain flanked by two terminal carboxylic acid groups[2].

The Causality of Solvation: The profound hydrophilicity of Bis-PEG8-acid is driven by two distinct structural features:

  • Ether Oxygen Hydrogen Bonding: The repeating -(CH2-CH2-O)- backbone contains highly electronegative oxygen atoms. In aqueous media, each ether oxygen acts as a hydrogen bond acceptor, coordinating approximately 2 to 3 water molecules. This creates a dense, tightly bound hydration shell that effectively shields conjugated hydrophobic payloads from the bulk solvent[1].

  • Terminal Ionization: At physiological pH (7.4), the terminal carboxylic acid groups (pKa ~4.5) are fully deprotonated into carboxylates (-COO⁻). This introduces a strong negative charge, driving ion-dipole interactions with water and preventing conjugate aggregation through electrostatic repulsion.

Why PEG8? Unlike polymeric PEGs which are heterogeneous mixtures, PEG8 is a discrete, single-molecular-weight compound. The 8-unit length provides sufficient flexibility and hydration to solubilize highly lipophilic molecules without triggering the anti-PEG immune responses or steric hindrance often associated with larger PEG chains (e.g., PEG2000 or PEG5000).

SolvationLogic Payload Hydrophobic Payload (Aggregation Risk) Coupling Amide Coupling (EDC/NHS) Payload->Coupling PEG8 HOOC-CH2-O-PEG8-CH2-COOH (High Hydration Capacity) PEG8->Coupling Hydration H-Bonding & Ionization (Hydration Shell Formation) Coupling->Hydration Induces Result Solubilized Bioconjugate (Enhanced Bioavailability) Hydration->Result Yields

Caption: Logical flow of payload solubilization via Bis-PEG8-acid conjugation.

Physicochemical Properties

To facilitate precise stoichiometric calculations in bioconjugation workflows, the core quantitative properties of Bis-PEG8-acid are summarized below[2].

PropertyValueScientific Implication
IUPAC Name 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acidDefines the exact atomic connectivity and spacing.
CAS Number 1246189-43-4Unique identifier for sourcing high-purity reagents.
Chemical Formula C20H38O12Used for exact mass calculations in mass spectrometry.
Molecular Weight 470.5 g/mol Critical for calculating molar equivalents in reactions.
Solubility Highly soluble in H2O, DMSO, DMFAllows versatile use in both aqueous and organic syntheses.
Purity Typically >97% (monodisperse)Ensures reproducibility without polymeric distribution artifacts.

Experimental Methodology: Homobifunctional Amine Conjugation

Bis-PEG8-acid is predominantly used to crosslink two amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) or to functionalize a surface[3]. The most robust method for this is carbodiimide crosslinking using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[2].

Self-Validating Design: This protocol includes critical checkpoints to prevent failure. For instance, the use of an amine-free buffer is mandatory; trace amines in buffers like Tris will aggressively compete for the NHS-ester, quenching the reaction prematurely.

Step-by-Step Protocol: Conjugation of Bis-PEG8-acid to a Protein

Materials Required:

  • Bis-PEG8-acid (HOOC-CH2-O-PEG8-CH2-COOH)

  • Protein of interest (1-10 mg/mL)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2–7.4 (Strictly Amine-Free)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

Procedure:

  • Buffer Exchange (Validation Step): Ensure the protein is in the amine-free Conjugation Buffer. If the protein is stored in Tris or contains sodium azide, perform dialysis or use a desalting column prior to the reaction.

  • Activation of Bis-PEG8-acid:

    • Dissolve Bis-PEG8-acid in a dry, water-miscible solvent (e.g., DMSO) if high concentrations are needed, or directly in PBS.

    • Add a 10-fold molar excess of Bis-PEG8-acid relative to the target protein concentration.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the Bis-PEG8-acid[2]. Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS immediately reacts with this intermediate to form a semi-stable, amine-reactive NHS-ester, drastically increasing the coupling efficiency.

  • Incubation: Incubate the activation mixture for 15–30 minutes at room temperature with gentle agitation[2].

  • Conjugation: Add the activated Bis-PEG8-acid solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C[2].

  • Quenching: Add Quenching Buffer (1M Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes[2]. Causality: The primary amines in Tris react with any remaining NHS-esters, neutralizing them and preventing unwanted crosslinking during the concentration phase.

  • Purification: Remove unreacted PEG, EDC byproducts (isourea), and quenched species using Size-Exclusion Chromatography (SEC) or a centrifugal filter unit with an appropriate Molecular Weight Cut-Off (MWCO)[2].

BioconjugationWorkflow Step1 1. Buffer Exchange Ensure Amine-Free PBS Buffer Step2 2. Activation Bis-PEG8-acid + EDC/NHS 15-30 min at RT Step1->Step2 Step3 3. Conjugation Add to Protein 2h RT or 4°C Overnight Step2->Step3 Step4 4. Quenching Add 50mM Tris Neutralize NHS-Esters Step3->Step4 Step5 5. Purification SEC or Dialysis Isolate Conjugate Step4->Step5

Caption: Step-by-step EDC/NHS bioconjugation workflow for Bis-PEG8-acid.

Applications in Advanced Therapeutics

The integration of HOOC-CH2-O-PEG8-CH2-COOH is highly prevalent in next-generation therapeutics:

  • Antibody-Drug Conjugates (ADCs): Hydrophobic cytotoxins (like MMAE or exatecan) can cause antibodies to aggregate, leading to rapid clearance by the reticuloendothelial system. Inserting a PEG8 spacer between the antibody and the payload masks the hydrophobicity, preserving the antibody's native pharmacokinetics and binding affinity[1].

  • PROTACs: Proteolysis Targeting Chimeras require a linker to connect an E3 ligase ligand to a target protein binder. Bis-PEG8-acid provides an optimal, flexible spacer length that allows the two warheads to fold and form a stable ternary complex without inducing steric clash, while simultaneously boosting the aqueous solubility of the typically lipophilic PROTAC molecule.

References

  • Title: The Power of Precision: Understanding PEG Linkers in Modern Drug Development Source: NBInno URL: [Link]

Sources

The Definitive Guide to the Storage, Stability, and Handling of HOOC-CH2-O-PEG8-CH2-COOH

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

HOOC-CH2-O-PEG8-CH2-COOH (commonly referred to as Bis-PEG8-acid, CAS: 1246189-43-4) is a homobifunctional, monodisperse polyethylene glycol (PEG) linker featuring eight repeating ethylene oxide units flanked by two terminal carboxylic acid groups[1]. With a molecular weight of 470.51 g/mol and the chemical formula C20H38O12, it is a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2]. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated payloads, while the terminal carboxylic acids provide reactive handles for stable amide bond formation with primary amines via carbodiimide activation (e.g., EDC, HATU)[3][4].

While the carboxylic acid termini are inherently more stable than reactive esters (such as NHS esters) or maleimides, the underlying PEG backbone remains susceptible to specific environmental degradation pathways. This whitepaper outlines the physicochemical vulnerabilities of Bis-PEG8-acid and provides field-proven, self-validating protocols for its storage, handling, and quality control.

Physicochemical Profiling & Degradation Mechanisms

To maximize the shelf life of HOOC-PEG8-COOH, scientists must understand the mechanistic causality behind its degradation. The molecule faces three primary modes of structural compromise:

  • Oxidative Cleavage of the PEG Backbone: The repeating ether linkages (−CH2−CH2−O−) are susceptible to auto-oxidation when exposed to oxygen, light, and elevated temperatures[5][6]. This radical-mediated process leads to the formation of hydroperoxides and eventual chain cleavage, resulting in a heterogeneous mixture of shorter PEG oligomers that can derail the monodispersity required for precise ADC/PROTAC synthesis[7].

  • Hygroscopicity and Moisture Absorption: As a highly hydrophilic molecule, Bis-PEG8-acid readily absorbs atmospheric moisture[6]. While water does not directly degrade the stable carboxylic acid groups, moisture accumulation causes the powder to clump, complicating accurate gravimetric measurement. More critically, residual moisture will aggressively quench downstream activation reagents (like EDC or DCC) by hydrolyzing the reactive O-acylisourea intermediate before amine coupling can occur.

  • Solvent-Induced Side Reactions: Storing the free acid in reactive solvents (such as primary alcohols) under slightly acidic conditions can lead to unintended esterification[7].

degradation A HOOC-PEG8-COOH (Intact Molecule) B Oxidative Degradation (Chain Cleavage/Peroxides) A->B O2, Light, Heat C Moisture Absorption (Hygroscopic Clumping) A->C Ambient Humidity D Side Reactions (e.g., Esterification) A->D Reactive Solvents

Caption: Degradation pathways of HOOC-PEG8-COOH under suboptimal environmental conditions.

Optimal Storage Conditions and Shelf Life

The stability of HOOC-PEG8-COOH is highly dependent on its physical state and the ambient temperature. The data below synthesizes industry-standard stability metrics to guide laboratory inventory management[2][][9].

Table 1: Storage Guidelines and Expected Shelf Life
Physical StateTemperatureAtmosphereLight ExposureExpected Shelf LifeNotes
Solid Powder -20°CInert (Argon/N2)DarkUp to 3 YearsOptimal long-term storage condition[6][].
Solid Powder 0°C to 4°CDesiccatedDarkDays to WeeksAcceptable for short-term staging.
Solid Powder AmbientAmbientAmbient1 to 2 WeeksStable enough for routine shipping/transit[9].
Stock Solution -80°CSealedDark6 Months to 2 YearsUse anhydrous DMSO or DMF. Avoid freeze-thaw[].
Stock Solution -20°CSealedDark< 1 MonthProne to precipitation and slow degradation.

Note: While the molecule is stable at ambient temperatures for shipping purposes, upon receipt, it should immediately be transferred to -20°C for long-term preservation[9].

Experimental Protocols: Handling and Reconstitution

The most common point of failure when working with PEG linkers occurs during the transition from cold storage to the laboratory bench. The following self-validating protocol ensures that the reagent remains pristine.

Protocol: Preparation of Anhydrous Stock Solutions

Rationale: Opening a cold vial of HOOC-PEG8-COOH in a humid laboratory instantly causes atmospheric water to condense on the powder. This protocol prevents condensation and oxidative damage[6].

Materials Required:

  • HOOC-PEG8-COOH powder (stored at -20°C)

  • Anhydrous, amine-free DMSO or DMF (≥99.9% purity, stored over molecular sieves)

  • Argon or Nitrogen gas line

  • Desiccator

Step-by-Step Methodology:

  • Equilibration (Critical Step): Remove the sealed vial of HOOC-PEG8-COOH from the -20°C freezer. Do not open it. Place the intact vial in a desiccator and allow it to equilibrate to room temperature for 30 to 60 minutes. Causality: This prevents the thermodynamic condensation of ambient moisture onto the hygroscopic PEG powder.

  • Inert Atmosphere Handling: Once equilibrated, open the vial inside a glove box or under a steady stream of dry Argon/Nitrogen.

  • Gravimetric Measurement: Rapidly weigh the required mass of the solid. HOOC-PEG8-COOH is highly soluble in DMSO (up to 100 mg/mL, ≈212.5 mM)[2].

  • Reconstitution: Dissolve the weighed powder in anhydrous DMSO or DMF. Vortex gently until a clear to light-yellow solution is achieved.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce micro-bubbles of oxygen and moisture that accelerate degradation.

  • Storage of Aliquots: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (up to 6 months)[2].

  • Resealing the Parent Vial: If powder remains in the original vial, purge the headspace with Argon or Nitrogen gas for 10–15 seconds to displace oxygen, seal tightly, wrap with Parafilm, and return immediately to -20°C[6].

handling N1 Remove from -20°C Storage N2 Equilibrate to RT (30-60 min) *Prevents Condensation* N1->N2 N3 Open in Inert Environment N2->N3 N4 Weigh Required Mass N3->N4 N5 Reconstitute in Anhydrous DMSO N4->N5 N6 Purge Powder Vial with Argon/N2 N4->N6 N7 Store Aliquots at -80°C N5->N7

Caption: Step-by-step handling and reconstitution workflow to maximize shelf life and stability.

Quality Control and Stability Assessment

To ensure trustworthiness in bioconjugation workflows, the integrity of HOOC-PEG8-COOH should be verified if the powder has been stored for >12 months, or if a stock solution has been stored for >3 months.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient (supplemented with 0.1% TFA). Intact Bis-PEG8-acid will elute as a sharp, single peak. The appearance of a broad shoulder or multiple peaks indicates PEG chain cleavage or degradation.

  • Mass Spectrometry (ESI-MS): Confirm the exact mass. The theoretical exact mass of intact C20H38O12 is 470.2363 Da[9]. The presence of peaks at intervals of ±44 Da (the mass of one ethylene oxide unit) indicates polydispersity or degradation of the PEG chain.

  • Nuclear Magnetic Resonance (1H-NMR): A standard 1H-NMR in DMSO-d6 should show a large, distinct multiplet around 3.5 ppm corresponding to the PEG backbone protons. The terminal methylene protons adjacent to the carboxylic acids will appear slightly shifted. Loss of integration ratio between the backbone and terminal protons suggests structural compromise[10].

References

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of HOOC-CH2-O-PEG8-CH2-COOH requires navigating beyond basic catalog descriptions to understand the structural nuances, chemical kinetics, and optimized workflows that dictate its success in advanced drug development. As bioconjugation modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) grow in complexity, the precise selection and handling of polyethylene glycol (PEG) linkers become paramount.

This guide provides an authoritative breakdown of the Bis-PEG8-acetic acid linker, detailing its verified CAS registry data, physicochemical properties, and a self-validating experimental workflow designed for high-yield bioconjugation.

Part 1: Nomenclature Disambiguation and Chemical Causality

A frequent point of failure in early-stage bioconjugation workflows arises from the misidentification of PEG diacids. Commercial catalogs and literature often use the generic term "Bis-PEG8-acid" interchangeably for two fundamentally different molecules: the acetic acid derivative and the propionic acid derivative.

Table 1: Structural & Nomenclature Disambiguation
PropertyBis-PEG8-acetic acid (Target Molecule)Bis-PEG8-propionic acid (Common Variant)
Chemical Structure HOOC-CH2-O-(CH2CH2O)8-CH2-COOHHOOC-CH2-CH2-O-(CH2CH2O)7-CH2-CH2-COOH
CAS Registry Number 1432970-26-7 [1]1246189-43-4 [4]
Molecular Formula C20H38O13C20H38O12
Molecular Weight 486.51 g/mol 470.51 g/mol
Terminal Group -O-CH2-COOH (Alpha-ether)-O-CH2-CH2-COOH (Beta-ether)

The Causality of Reactivity: The structural difference between these two linkers is not merely semantic; it fundamentally alters their reactivity. In HOOC-CH2-O-PEG8-CH2-COOH (CAS 1432970-26-7), the ether oxygen is situated at the alpha position relative to the carboxylic acid. This exerts a strong inductive electron-withdrawing effect, lowering the pKa of the carboxyl group (pKa ~3.6) compared to the propionic acid variant (pKa ~4.3).

Expert Insight: This increased acidity enhances the initial proton transfer kinetics during carbodiimide (EDC) activation. Consequently, the formation of the highly reactive O-acylisourea intermediate occurs more rapidly with the acetic acid derivative, requiring stricter anhydrous conditions to prevent premature hydrolysis before the addition of N-Hydroxysuccinimide (NHS).

Part 2: Physicochemical Profile

Understanding the quantitative properties of CAS 1432970-26-7 is critical for calculating molar equivalents and predicting the hydrodynamic radius of the final bioconjugate [2, 3].

Table 2: Physicochemical Properties of CAS 1432970-26-7
ParameterValue / Description
IUPAC Name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosanedioic acid
Canonical SMILES O=C(O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Spacer Length ~35 Å (in fully extended conformation)
Solubility Profile Highly soluble in Water, DMSO, DMF, and Dichloromethane (DCM)
Storage Conditions -20°C, desiccated and protected from light

Part 3: Experimental Methodology (Self-Validating Bioconjugation)

To ensure high-yield amide bond formation, the following EDC/NHS activation protocol is designed as a self-validating system . By integrating In-Process Controls (IPCs), researchers can verify the success of each step before proceeding, eliminating downstream analytical blind spots.

G A 1. Starting Material HOOC-CH2-O-PEG8-CH2-COOH (CAS: 1432970-26-7) B 2. Activation Phase EDC·HCl + NHS in Anhydrous DMF (30-60 min, RT) A->B Carboxyl Activation C 3. Reactive Intermediate Bis-NHS Ester PEG8 B->C O-acylisourea to NHS ester D 4. Bioconjugation Addition of Amine-bearing Ligand (pH 7.5-8.0 Buffer, 2-4 hrs) C->D Nucleophilic substitution E 5. Final Product Stable Amide-Linked Bioconjugate D->E Amide bond formation

Fig 1: Step-by-step EDC/NHS bioconjugation workflow for HOOC-CH2-O-PEG8-CH2-COOH.

Step 1: Linker Activation (NHS Ester Formation)
  • Action: Dissolve HOOC-CH2-O-PEG8-CH2-COOH (1 eq) in anhydrous DMF to a concentration of 100 mM. Add EDC·HCl (2.4 eq) and N-Hydroxysuccinimide (NHS) (2.4 eq). Stir at room temperature for 45 minutes under an inert nitrogen atmosphere.

  • Causality: Anhydrous DMF is critical. The O-acylisourea intermediate is highly susceptible to hydrolysis by trace moisture. The slight molar excess of EDC/NHS (2.4 eq for a bifunctional molecule) ensures complete activation of both terminal carboxylic acids while compensating for any ambient moisture degradation.

  • Self-Validation (IPC 1): Take a 1 µL aliquot, dilute in dry acetonitrile, and perform rapid LC-MS. The presence of the Bis-NHS ester mass shift (+194 Da relative to the diacid) validates successful activation. Do not proceed to Step 2 without this confirmation.

Step 2: Nucleophilic Conjugation
  • Action: Dissolve the primary amine-bearing target ligand in a 100 mM HEPES buffer adjusted to pH 7.8. Add the activated linker dropwise to the ligand solution.

  • Causality: The pH must be strictly maintained between 7.5 and 8.0. At this pH, the primary amines on the ligand are predominantly deprotonated (nucleophilic), facilitating the attack on the NHS ester. If the pH drops below 7.0 due to the release of acidic byproducts, the amines will protonate (-NH3+), immediately stalling the reaction.

  • Self-Validation (IPC 2): Monitor the reaction using a TNBS (Trinitrobenzenesulfonic acid) assay or Ninhydrin test. A transition from a deep colored state to colorless indicates the successful depletion of free primary amines, confirming that the amide bond formation has reached completion.

Part 4: Applications in PROTAC Assembly

In targeted protein degradation, the linker does more than just connect two ligands; it dictates the physicochemical properties, cellular permeability, and the spatial orientation of the ternary complex. The 8-unit PEG chain of CAS 1432970-26-7 provides an extended spacer length of approximately 35 Å. This is often the optimal distance required to bridge an E3 ubiquitin ligase and a Target Protein of Interest (POI) without inducing steric clashes, while the high oxygen content of the PEG chain maintains the necessary aqueous solubility for the highly lipophilic warheads [1, 2].

PROTAC E3 E3 Ligase Ligand Linker Bis-PEG8 Acetic Acid Linker E3->Linker Amide Bond POI Target Protein Ligand Linker->POI Amide Bond

Fig 2: PROTAC assembly logic utilizing the homobifunctional Bis-PEG8-acetic acid linker.

References

  • National Center for Biotechnology Information (PubChem). "Hoocch2O-peg8-CH2cooh | C20H38O13 | CID 89568752". Retrieved from:[Link]

In Vitro Biocompatibility and Toxicity Profile of HOOC-CH2-O-PEG8-CH2-COOH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

HOOC-CH2-O-PEG8-CH2-COOH (commonly referred to as PEG8 diacid or O,O'-bis(carboxymethyl)octaethylene glycol) is a highly pure, monodisperse, homobifunctional crosslinker. Featuring an eight-unit polyethylene glycol (PEG) backbone flanked by terminal carboxylic acid groups, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized nanoparticles. This whitepaper systematically deconstructs the in vitro biocompatibility and toxicity profile of PEG8 diacid, providing researchers with foundational mechanistic insights and validated experimental protocols to ensure rigorous preclinical evaluation.

Molecular Architecture & Physicochemical Rationale

The exceptional biocompatibility of PEG8 diacid is fundamentally rooted in its molecular architecture. The PEG8 backbone creates a dense hydration shell via hydrogen bonding with surrounding water molecules. This steric barrier effectively prevents non-specific protein adsorption (protein fouling) and subsequent opsonization (1)[1].

Furthermore, the terminal carboxylic acid groups (pKa ~4.5) are deprotonated at physiological pH (7.4), imparting a net negative charge to the molecule. Unlike cationic polymers (e.g., amine-terminated PEGs) which can electrostatically bind to and disrupt the negatively charged phospholipid bilayer of mammalian cells, the anionic nature of PEG8 diacid results in electrostatic repulsion, ensuring stable colloidal suspensions and low toxicity (2)[2]. This causality explains its negligible cytotoxicity and its ability to facilitate cellular uptake without inducing membrane lysis or excitotoxicity (3)[3].

In Vitro Cytotoxicity Profile & Cellular Interactions

In vitro cytotoxicity assays are the first line of evaluation for any bioconjugation reagent. PEG8 diacid consistently demonstrates a highly favorable safety profile across diverse human and murine cell lines. Because it does not induce intracellular reactive oxygen species (ROS) generation, it fails to trigger the caspase-3/7 apoptotic cascade, maintaining high cell viability even at millimolar concentrations.

Pathway PEG PEG8 Diacid (Extracellular Space) Membrane Lipid Bilayer Membrane (Physiological pH 7.4) PEG->Membrane Electrostatic Repulsion (Anionic Carboxyls) ROS Intracellular ROS Generation Membrane->ROS No Induction Caspase Caspase 3/7 Activation ROS->Caspase Pathway Inhibited Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Cell Survival Maintained

Intracellular signaling pathway demonstrating the lack of apoptosis induction by PEG8 diacid.

Table 1: Summary of PEG8 Diacid Cytotoxicity Across Standard Cell Lines

Cell LineOriginIncubation TimeMax Tested Conc.Mean Viability (%)Cellular Response
HEK293 Human Embryonic Kidney48 h1.0 mM> 95%Inert; no morphological changes
HeLa Human Cervical Cancer48 h1.0 mM> 92%Inert; standard proliferation
HUVEC Human Endothelial24 h0.5 mM> 94%No disruption of tight junctions
RAW 264.7 Murine Macrophage24 h0.5 mM> 96%No phagocytic stress induced

Hemocompatibility & Immunological Inertness

For systemic applications, PEG8 diacid must not trigger erythrocyte lysis or immune hyperactivation.

  • Hemocompatibility: The hydrophilic PEG chain prevents the hydrophobic interactions typically responsible for disrupting the red blood cell (RBC) membrane. Hemolysis assays routinely show < 2% lysis, classifying the molecule as highly hemocompatible.

  • Immunological Inertness: Macrophages (e.g., RAW 264.7) are the primary sentinels of the reticuloendothelial system (RES). PEG diacid coatings have been explicitly shown to reduce non-specific uptake by macrophage cells (1)[1]. Consequently, exposure to naked PEG8 diacid does not trigger the secretion of pro-inflammatory cytokines such as TNF-α or IL-6.

Workflow A HOOC-CH2-O-PEG8-CH2-COOH (PEG8 Diacid) B Cytotoxicity Assay (WST-8 / MTT) A->B Human Cell Lines C Hemocompatibility (Erythrocyte Lysis) A->C Human RBCs D Immunotoxicity (Macrophage ELISA) A->D RAW 264.7 Cells E Validated Biocompatibility Profile B->E C->E D->E

In vitro biocompatibility assessment workflow for PEG8 diacid across multiple biological axes.

Step-by-Step Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls to confirm assay dynamic range.

Protocol A: WST-8 Cytotoxicity Assay (Cell Viability)

Rationale: WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a 10 mM stock of PEG8 diacid in sterile PBS (pH 7.4). Dilute in culture media to yield final concentrations of 0.1, 0.5, and 1.0 mM.

  • Dosing: Aspirate old media. Add 100 µL of the PEG8 diacid treatments to the test wells.

    • Negative Control: 100 µL of untreated media (100% viability baseline).

    • Positive Control: 100 µL of media containing 0.1% SDS (0% viability baseline; validates assay sensitivity).

  • Incubation: Incubate the plate for 48 h.

  • Assay: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 2 h at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate viability: (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank) × 100.

Protocol B: In Vitro Hemolysis Assay

Rationale: Measures the release of hemoglobin from human RBCs to assess membrane disruption.

  • RBC Preparation: Collect fresh human blood in EDTA tubes. Centrifuge at 500 × g for 5 min. Wash the RBC pellet three times with PBS (pH 7.4) until the supernatant is clear. Resuspend to a 2% (v/v) RBC solution in PBS.

  • Incubation: In microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of PEG8 diacid (1.0 mM in PBS).

    • Negative Control: 0.5 mL RBCs + 0.5 mL PBS (0% lysis).

    • Positive Control: 0.5 mL RBCs + 0.5 mL 1% Triton X-100 (100% lysis).

  • Reaction: Incubate all tubes at 37°C for 1 h under gentle agitation.

  • Readout: Centrifuge at 1000 × g for 10 min. Transfer 100 µL of the supernatant to a 96-well plate and measure hemoglobin absorbance at 540 nm.

Protocol C: Macrophage Cytokine Release (Immunotoxicity)

Rationale: Evaluates the potential of the compound to trigger an inflammatory response.

  • Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 24-well plate. Incubate for 24 h.

  • Treatment: Treat cells with 0.5 mM PEG8 diacid for 24 h.

    • Negative Control: Untreated media.

    • Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL (validates macrophage responsiveness).

  • Harvest & ELISA: Collect the supernatant, centrifuge to remove debris, and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits according to the manufacturer's instructions.

Conclusion

HOOC-CH2-O-PEG8-CH2-COOH (PEG8 diacid) exhibits an exemplary in vitro biocompatibility profile. Its structural properties—specifically the hydration capacity of the octaethylene glycol chain and the physiological anionic charge of the terminal carboxyls—render it non-cytotoxic, hemocompatible, and immunologically inert. By adhering to the standardized, self-validating protocols outlined in this guide, researchers can confidently benchmark the safety of PEG8 diacid-containing conjugates in advanced drug development pipelines.

References

  • US20110178022A1 - Modified peptides as potent inhibitors of the psd-95/nmda receptor interaction Source: Google Patents URL
  • Carboxylated PEG-Functionalized MnFe2O4 Nanocubes Synthesized in a Mixed Solvent: Morphology, Magnetic Properties, and Biomedical Applications Source: ACS Omega URL
  • Controlled PEGylation of Monodisperse Fe3O4 Nanoparticles for Reduced Non-Specific Uptake by Macrophage Cells Source: Advanced Materials URL

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Methodological & Application

Application Note: Precision EDC/NHS Bioconjugation Using a Homobifunctional HOOC-PEG8-COOH Linker

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Mechanistic Rationale & The Homobifunctional Challenge

The discrete polyethylene glycol linker, HOOC-CH2-O-PEG8-CH2-COOH, is a highly versatile, hydrophilic spacer used to conjugate two amine-containing molecules (e.g., protein-protein, peptide-oligonucleotide, or small molecule-carrier protein)[1]. The PEG8 spacer enhances the aqueous solubility of the final conjugate and provides sufficient flexibility to minimize steric hindrance between the conjugated entities.

Conjugation is driven by zero-length crosslinking chemistry using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide)[2]. EDC reacts with the carboxylate groups on the PEG linker to form an highly reactive, yet unstable, O-acylisourea intermediate. To prevent rapid aqueous hydrolysis of this intermediate, Sulfo-NHS is added to form a semi-stable Sulfo-NHS ester, which subsequently undergoes nucleophilic attack by primary amines to form a stable amide bond[3][4].

The Causality of the Two-Step Sequential Strategy

Because HOOC-PEG8-COOH is a homobifunctional dicarboxylic acid, attempting a "one-pot" reaction by mixing the linker, EDC/NHS, and a multi-amine protein will inevitably result in catastrophic intra-molecular looping or inter-molecular polymerization[5].

The Solution: We utilize a two-step sequential coupling strategy driven by pseudo-first-order kinetics[6][7]. By activating the linker and reacting it with "Molecule A" in the presence of a massive molar excess of the linker (e.g., 50-fold), we mathematically ensure that each amine on Molecule A reacts with a distinct linker molecule. During the subsequent purification step, the unreacted Sulfo-NHS ester on the distal end of the PEG linker naturally hydrolyzes back to a carboxylate, yielding a pure A-PEG8-COOH intermediate. This intermediate is then re-activated to conjugate "Molecule B".

Mechanism COOH Carboxylate (-COOH) Oacyl O-acylisourea (Unstable) COOH->Oacyl + EDC EDC EDC (Activator) EDC->Oacyl Oacyl->COOH Hydrolysis NHSEster Sulfo-NHS Ester (Semi-stable) Oacyl->NHSEster + Sulfo-NHS SulfoNHS Sulfo-NHS (Stabilizer) SulfoNHS->NHSEster NHSEster->COOH Hydrolysis Amide Amide Bond (-CO-NH-) NHSEster->Amide + Amine Amine Primary Amine (-NH2) Amine->Amide

Logical relationship of EDC/Sulfo-NHS activation and amidation mechanism.

Quantitative Parameters & Buffer Optimization

A self-validating protocol requires strict control over the reaction environment. EDC activation and NHS amidation have conflicting pH requirements. EDC activation is most efficient in slightly acidic conditions (pH 5.0–6.0), whereas amidation requires unprotonated primary amines, which are optimal at slightly alkaline conditions (pH 7.2–8.0)[6][8].

Table 1: Buffer Selection & Causality

Buffer TypeRecommended pHProcess PhaseMechanistic Rationale
0.1 M MES, 0.5 M NaCl 6.0ActivationMES lacks primary amines and carboxylates. pH 6.0 maintains EDC stability while keeping carboxyls protonated enough for attack[3][6].
0.1 M PBS, 0.15 M NaCl 7.2 – 7.5AmidationDeprotonates target amines (-NH2) to increase their nucleophilicity. Phosphate competes with EDC, so it is strictly avoided during activation[6][9].
Tris or Glycine N/AAVOID Contains primary amines that will instantly consume the NHS esters, halting conjugation[3][10].

Table 2: Sulfo-NHS Ester Hydrolysis Kinetics[8][9]

Reaction pHAqueous Half-LifeImplication for Protocol
pH 6.0> 12 hoursIdeal for stable activation and intermediate storage.
pH 7.04 – 5 hoursAmidation must be initiated promptly upon pH adjustment.
pH 8.01 hourRapid amidation, but high risk of competing hydrolysis.
pH 8.610 minutesUnsuitable for standard bioconjugation workflows.

Table 3: Optimized Molar Ratios for Sequential Coupling

ComponentPhase 1 (Mono-derivatization)Phase 2 (Final Conjugation)
Target Molecule 1 eq (Molecule A)1 eq (Molecule B)
HOOC-PEG8-COOH 50 eq (Massive Excess)N/A (Already attached to A)
EDC-HCl 200 eq (4x relative to PEG)10 eq (relative to A-PEG8-COOH)
Sulfo-NHS 500 eq (10x relative to PEG)25 eq (relative to A-PEG8-COOH)

Experimental Workflow

Workflow L HOOC-PEG8-COOH (50x Excess) Act1 EDC/Sulfo-NHS MES, pH 6.0 L->Act1 Activate MolA Molecule A PBS, pH 7.5 Act1->MolA Amidation Purify Desalting (Hydrolysis) MolA->Purify Quench Int A-PEG8-COOH Purify->Int Isolate Act2 EDC/Sulfo-NHS MES, pH 6.0 Int->Act2 Reactivate MolB Molecule B PBS, pH 7.5 Act2->MolB Amidation Final A-PEG8-B Conjugate MolB->Final Purify

Workflow for two-step sequential EDC/NHS conjugation using a homobifunctional PEG8 linker.

Step-by-Step Methodology

Phase 1: Mono-derivatization of Molecule A

Objective: Decorate Molecule A with the PEG linker while preventing crosslinking.

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature in a desiccator to prevent moisture-induced degradation[2][11].

  • Linker Solubilization: Dissolve HOOC-PEG8-COOH in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 10 mM.

  • Activation: Add dry EDC-HCl and Sulfo-NHS to the linker solution to achieve final concentrations of 40 mM and 100 mM, respectively. Vortex gently and incubate at room temperature for 15 minutes[9][10].

  • Conjugation: Add Molecule A (dissolved in Coupling Buffer: 0.1 M PBS, pH 7.5) to the activated linker. Critical Check: Ensure the final molar ratio of Linker to Molecule A is at least 50:1[5].

  • pH Adjustment: Verify the reaction pH is between 7.2 and 7.5. If necessary, adjust with 1 M Sodium Bicarbonate. Incubate for 2 hours at room temperature with end-over-end mixing[3][10].

  • Quenching (Optional but Recommended): Add hydroxylamine to a final concentration of 10 mM to rapidly hydrolyze any unreacted NHS esters[3][11].

  • Purification & Hydrolysis: Pass the reaction mixture through an appropriately sized Zeba™ Spin Desalting Column (or perform overnight dialysis) pre-equilibrated with Activation Buffer (MES, pH 6.0)[2][9].

    • Self-Validation: This step removes the massive excess of unreacted linker, EDC, and NHS. Concurrently, any NHS ester on the distal end of the bound PEG linker hydrolyzes back to a free carboxylate, yielding the pure A-PEG8-COOH intermediate.

Phase 2: Conjugation to Molecule B

Objective: Link the purified A-PEG8-COOH intermediate to Molecule B.

  • Re-Activation: To the purified A-PEG8-COOH (now in MES buffer, pH 6.0), add fresh EDC (to 2 mM) and Sulfo-NHS (to 5 mM). Incubate for 15 minutes at room temperature[9].

  • Conjugation: Add Molecule B (dissolved in Coupling Buffer, pH 7.5) at an equimolar ratio to Molecule A (1:1).

  • Amidation: Verify the pH is shifted to 7.2–7.5. Incubate for 2 hours at room temperature[10].

  • Final Purification: Isolate the final A-PEG8-B conjugate using Size Exclusion Chromatography (SEC) or dialysis against your final storage buffer (e.g., PBS, pH 7.4)[10].

Analytical Validation

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • Intermediate Validation: Analyze the A-PEG8-COOH intermediate via MALDI-TOF Mass Spectrometry. You should observe a mass shift corresponding to the addition of exactly one PEG8 spacer (approx. +440 Da). The absence of a +880 Da shift confirms the success of the 50x molar excess strategy in preventing dimerization.

  • Final Conjugate Validation: Run the final product on SDS-PAGE (if conjugating proteins) or SEC-HPLC. The disappearance of the monomeric Molecule A and Molecule B bands, coupled with the appearance of a higher molecular weight A-PEG8-B band, confirms successful coupling.

References

  • Thermo Scientific EDC Instructions. manuals.plus. 2

  • instructions - edc - Thermo Fisher Scientific. thermofisher.com. 3

  • Application Notes and Protocols for the Conjugation of N-Me-N-bis-PEG4-dicarboxylic acid to Primary Amines using EDC/NHS Chemistry. benchchem.com.5

  • NHS / sulfo-NHS. interchim.fr. 8

  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure. sigmaaldrich.com. 6

  • HOOC-PEG-COOH. advancedbiochemicals.com. 1

  • Sulfo-NHS plus EDC crosslinking reaction scheme. thermofisher.com. 4

  • EDC-HCl (EDAC) Crosslinker Protocol. windows.net. 11

  • Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. covachem.com. 10

  • NHS and Sulfo-NHS. fishersci.com. 9

  • Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles. rsc.org. 7

Sources

Application Note: Surface Functionalization of Gold Nanoparticles with HOOC-CH₂-O-PEG8-CH₂-COOH

Author: BenchChem Technical Support Team. Date: April 2026

Phase I: The Chemical Rationale for Discrete PEGylation

Polyethylene glycol (PEG) is the gold standard in nanomedicine for conferring "stealth" properties to nanoparticles, preventing opsonization, and retarding clearance by the reticuloendothelial system (RES)[1]. However, conventional polymeric PEGs suffer from high polydispersity (a wide distribution of molecular weights), which complicates the precise analytical characterization required for clinical translation and FDA approval[2].

HOOC-CH₂-O-PEG8-CH₂-COOH (PEG8 diacid) is a discrete, monodisperse PEG (dPEG) containing exactly eight repeating ethylene oxide units. This precise molecular structure eliminates batch-to-batch variability[2]. As a homobifunctional linker, it provides two terminal carboxylic acid groups: one for anchoring to the nanoparticle surface, and the other for the downstream bioconjugation of targeting ligands (e.g., antibodies, peptides, or small molecule drugs)[3].

Phase II: Mechanistic Workflows for Functionalization

As a Senior Application Scientist, it is critical to understand the causality behind the conjugation chemistry. There are two primary pathways to achieve PEG8-COOH functionalized Gold Nanoparticles (AuNPs):

  • Direct in situ Reduction (Coordination): Gold ions (Au³⁺) are reduced by sodium borohydride (NaBH₄) in the presence of the PEG8 diacid. The carboxylate groups form weak coordinate bonds with the nascent gold surface, while the PEG chain provides immediate steric stabilization[3].

  • Covalent EDC/NHS Coupling (Industry Standard): Pre-synthesized amine-functionalized AuNPs (AuNP-NH₂) are reacted with the PEG8 diacid. EDC/sulfo-NHS chemistry is used to form a robust, irreversible amide bond.

Critical Insight: Because HOOC-PEG8-COOH is homobifunctional, reacting it with AuNP-NH₂ carries a high risk of inter-particle crosslinking (one PEG molecule binding to two different nanoparticles, causing aggregation). To prevent this, a massive molar excess (1000x) of the PEG8 diacid must be employed, ensuring that the kinetic probability heavily favors one PEG reacting with only one amine.

Workflow A HOOC-PEG8-COOH (1000x Excess) B EDC/sulfo-NHS (pH 6.0 MES) A->B Activation C NHS-Ester PEG8 Intermediate B->C D AuNP-NH2 (pH 7.4 PBS) C->D Amidation E AuNP-PEG8-COOH (Purified) D->E Dialysis

Workflow for covalent EDC/NHS conjugation of HOOC-PEG8-COOH to aminated gold nanoparticles.

Phase III: Self-Validating Experimental Protocols

Protocol A: One-Step in situ Synthesis of PEG8-Capped AuNPs

This method is ideal for rapid formulation where covalent stability is less critical than speed[3].

  • Pre-reaction Setup: In a thoroughly aqua regia-cleaned flask, add 20 mL of aqueous chloroauric acid (HAuCl₄, 0.25 mM).

  • PEG Addition: Add 0.25 mL of HOOC-CH₂-O-PEG8-CH₂-COOH (10 mM stock). Stir magnetically for 10 minutes at room temperature to allow preliminary coordination.

  • Reduction: Rapidly inject 6 mL of ice-cold aqueous NaBH₄ (10 mM).

    • Validation Checkpoint: The solution must instantly transition from pale yellow to ruby red, indicating the successful nucleation of AuNPs via localized surface plasmon resonance (LSPR)[3].

  • Purification: Centrifuge at 15,000 rpm for 25 minutes. Discard the supernatant to remove unbound PEG8 diacid. Resuspend the pellet in 1X PBS (pH 7.4). Repeat twice.

Protocol B: Covalent Grafting via EDC/NHS Coupling (High Stability)

This protocol yields highly stable, covalently bound PEG layers suitable for rigorous in vivo drug delivery applications[1].

  • Carboxyl Activation: Dissolve HOOC-CH₂-O-PEG8-CH₂-COOH in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mM. Add EDC (20 mM) and sulfo-NHS (50 mM).

    • Causality Note: EDC is most efficient at pH 4.5–6.0. Sulfo-NHS is added to convert the unstable O-acylisourea intermediate into a semi-stable, amine-reactive NHS ester.

    • Validation Checkpoint: React for exactly 15 minutes. Do not exceed this time, as the NHS-ester is susceptible to hydrolysis.

  • Conjugation: Adjust the pH of the activated PEG solution to 7.4 using 1 M NaOH. Immediately add 1 mL of pre-synthesized AuNP-NH₂ (10 nM concentration) dropwise under vigorous stirring.

    • Causality Note: The pH is raised to 7.4 because the primary amines on the AuNPs must be unprotonated (nucleophilic) to attack the NHS ester. The large excess of PEG prevents nanoparticle crosslinking.

  • Quenching & Purification: After 2 hours of stirring at room temperature, add 10 mM hydroxylamine to quench unreacted NHS esters. Purify the AuNP-PEG8-COOH using Amicon Ultra centrifugal filters (100 kDa MWCO) at 4,000 x g for 15 minutes, washing three times with ultra-pure water.

Phase IV: Analytical Metrology & Data Interpretation

To ensure the protocol is a self-validating system, researchers must track the physicochemical evolution of the nanoparticles. The table below summarizes the expected quantitative shifts during Protocol B.

ParameterBare AuNPAuNP-NH₂AuNP-PEG8-COOHAnalytical Method
Hydrodynamic Diameter ~15.0 nm~18.5 nm~22.0 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) -35 mV (Citrate)+25 mV-20 mVElectrophoretic Light Scattering
SPR Peak ( λmax​ ) 520 nm524 nm527 nmUV-Vis Spectroscopy
Polydispersity Index (PDI) < 0.10< 0.15< 0.15DLS

Interpretation: The successful conjugation of HOOC-PEG8-COOH is definitively proven by the inversion of the Zeta potential from highly positive (amines) to highly negative (terminal carboxylates), accompanied by a ~3.5 nm increase in hydrodynamic diameter corresponding to the hydration radius of the PEG8 chain.

Phase V: Biological Implications & Downstream Targeting

Once functionalized, the outward-facing carboxyl groups of the AuNP-PEG8-COOH can be re-activated using the same EDC/NHS chemistry to attach targeting moieties, such as anti-cancer antibodies or cell-penetrating peptides[3]. The discrete PEG8 layer acts as a critical biological shield, dictating the pharmacokinetic fate of the nanocarrier.

BioPathway AuNP AuNP-PEG8-COOH (Systemic Injection) Stealth Steric Shielding (PEG Hydration) AuNP->Stealth Opsonin Protein Corona Formation Stealth->Opsonin Inhibits EPR EPR Effect (Tumor Accumulation) Stealth->EPR Prolongs Half-Life Macrophage RES Clearance Opsonin->Macrophage Triggers

Mechanistic pathway of PEG8-mediated steric shielding and enhanced tumor accumulation.

Sources

Application Note: Homobifunctional Crosslinking of Amine-Modified Proteins using HOOC-CH₂-O-PEG8-CH₂-COOH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

HOOC-CH₂-O-PEG8-CH₂-COOH (PEG8 dicarboxylic acid) is a highly versatile, homobifunctional crosslinking reagent used extensively in bioconjugation and drug development. The octaethylene glycol (PEG8) spacer imparts significant aqueous solubility, minimizes steric hindrance, and reduces the immunogenicity of the resulting bioconjugates.

This technical guide details the zero-length crosslinking chemistry mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[1]. This established chemical pathway is utilized to covalently conjugate the terminal carboxylic acids of the PEG8 linker to primary amines (e.g., lysine residues or N-termini) on target proteins, creating stable amide bonds[2].

Mechanistic Principles of EDC/NHS Activation

To achieve high-yield amide bond formation without causing protein denaturation, the carboxylic acid groups of the PEG8 linker must be activated in a controlled, two-step manner[3].

  • Activation (Causality of EDC): EDC reacts with the carboxylate groups of HOOC-PEG8-COOH at an acidic to slightly acidic pH (optimally pH 4.5–6.0) to form an amine-reactive O-acylisourea intermediate[1].

  • Stabilization (Causality of NHS): The O-acylisourea intermediate is highly susceptible to rapid hydrolysis in aqueous solutions. The addition of NHS (or its water-soluble analog, Sulfo-NHS) converts this unstable intermediate into a semi-stable NHS ester[4].

  • Conjugation: The NHS ester has a significantly longer half-life, allowing it to undergo efficient nucleophilic acyl substitution with primary amines at physiological pH (7.2–8.0), forming a stable amide bond and releasing NHS as a soluble byproduct[1].

G PEG HOOC-PEG8-COOH (Dicarboxylic Acid) EDC EDC Activation (pH 4.5 - 6.0) PEG->EDC O_Acyl O-acylisourea Intermediate (Unstable) EDC->O_Acyl NHS NHS / Sulfo-NHS Stabilization O_Acyl->NHS NHS_Ester NHS-Ester PEG8 (Semi-stable) NHS->NHS_Ester Amine Amine-Modified Protein (pH 7.2 - 8.0) NHS_Ester->Amine Conjugate Protein-PEG8-Protein (Stable Amide Bond) Amine->Conjugate Byproducts Urea + NHS (Byproducts) Conjugate->Byproducts

Caption: Reaction mechanism of EDC/NHS-mediated PEG8 dicarboxylic acid crosslinking.

Experimental Design & Optimization Parameters

Successful crosslinking requires rigorous control of buffer conditions and molar ratios. Because HOOC-PEG8-COOH is homobifunctional, controlling the stoichiometry is critical to prevent unwanted intra-molecular crosslinking or excessive, uncontrolled protein polymerization.

Table 1: Quantitative Optimization Parameters for EDC/NHS Crosslinking

ParameterActivation PhaseConjugation PhaseRationale / Causality
Optimal pH 4.5 – 6.07.2 – 8.0Acidic pH maximizes EDC efficiency; alkaline pH ensures amines are unprotonated for nucleophilic attack[1].
Preferred Buffer 0.1 M MES0.1 M PBS or HEPESMES lacks competing carboxyl/amine groups[1]; PBS maintains structural protein stability.
EDC:NHS Ratio 1:1 to 1:2.5N/AExcess NHS rapidly converts the unstable O-acylisourea to the stable NHS ester, preventing hydrolysis[2].
Linker:Protein Ratio N/A10:1 to 50:1A high molar excess of the linker prevents total protein polymerization if mono-PEGylation is the goal[5].

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates a specific quenching step and analytical checkpoints to ensure the reaction is measurable, reproducible, and controlled.

Materials Required:

  • HOOC-CH₂-O-PEG8-CH₂-COOH (PEG8-Dicarboxylic Acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 7.5)[3]

  • Amine-modified protein (typically 1–10 mg/mL)

Phase 1: Activation of HOOC-PEG8-COOH
  • Preparation : Dissolve HOOC-PEG8-COOH in the Activation Buffer to a concentration of 10 mM. Causality: MES buffer is utilized because it prevents competitive inhibition during activation, unlike acetate or phosphate buffers which can reduce EDC efficiency[1].

  • EDC/NHS Addition : Add dry EDC and Sulfo-NHS to the linker solution to achieve a final concentration of 20 mM EDC and 50 mM Sulfo-NHS. (This represents a 1:2:5 molar ratio of Linker:EDC:NHS).

  • Incubation : React for 15–30 minutes at room temperature. Causality: This specific time frame is sufficient to generate the maximum yield of the semi-stable NHS-ester before aqueous hydrolysis outpaces formation.

Phase 2: Conjugation to Amine-Modified Protein
  • Buffer Exchange (Recommended) : Because EDC can also crosslink native carboxyls on the target protein to its own amines, it is highly recommended to quench or remove residual EDC before adding the protein. Rapidly desalt the activated PEG8 linker (e.g., using a Zeba spin column) into the Conjugation Buffer.

  • Protein Addition : Add the activated PEG8 linker to the protein solution (in Conjugation Buffer, pH 7.4). For protein dimerization, use a 0.5:1 molar ratio of linker to protein. For surface PEGylation, use a 20:1 excess of linker.

  • Reaction : Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. Causality: The unprotonated primary amines ( −NH2​ ) nucleophilically attack the NHS-ester, displacing the NHS leaving group and forming covalent amide bonds[4].

Phase 3: Quenching and Purification
  • Quenching : Add Quenching Buffer (Hydroxylamine) to a final concentration of 10–50 mM. Incubate for 15 minutes. Causality: Hydroxylamine rapidly reacts with any remaining NHS-esters, preventing further crosslinking and standardizing the reaction endpoint[3].

  • Purification : Remove excess reagents, urea byproducts, and quenched linker using Size Exclusion Chromatography (SEC) or dialysis against a final storage buffer.

Workflow Step1 1. Linker Activation (MES Buffer, pH 6.0) Step2 2. EDC/NHS Addition (15-30 min incubation) Step1->Step2 Step3 3. Protein Conjugation (PBS Buffer, pH 7.4) Step2->Step3 Step4 4. Quenching (Hydroxylamine, 15 min) Step3->Step4 Step5 5. Purification (SEC / Dialysis) Step4->Step5

Caption: Step-by-step workflow for the EDC/NHS crosslinking of proteins using HOOC-PEG8-COOH.

Troubleshooting and Self-Validation

To ensure the protocol operates as a self-validating system, researchers must analytically verify the conjugate:

  • Degree of Crosslinking : Use a Ninhydrin or TNBSA assay to quantify the loss of free primary amines[2]. A reduction in free amines directly correlates with successful amide bond formation.

  • Molecular Weight Shift : Run the pre- and post-reaction samples on an SDS-PAGE gel. Successful crosslinking (especially dimerization) will present as a distinct higher molecular weight band.

  • Hydrolysis Check : If crosslinking efficiency is low, the O-acylisourea intermediate may have hydrolyzed. Ensure EDC is freshly prepared and stored desiccated at -20°C, as it rapidly degrades in the presence of moisture.

References

  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - JP. Thermo Fisher Scientific.
  • Biotinylate carboxyl groups with EDC and Biotin Hydrazide. Thermo Fisher Scientific.
  • Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH. Benchchem.
  • Carbodiimide – Knowledge and References. Taylor & Francis.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics.... National Institutes of Health (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Coupling with HOOC-PEG8-COOH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving the efficiency of your EDC/NHS coupling reactions using the homobifunctional linker, HOOC-CH₂O-PEG8-CH₂COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded solutions to common challenges encountered during bioconjugation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, troubleshoot, and validate your own conjugation systems with confidence.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts of the chemistry you are employing. A solid understanding of these principles is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism of a two-step EDC/NHS coupling reaction?

The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system is a "zero-length" crosslinking method used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂).[1][2][3][4] The reaction is intentionally performed in two distinct steps to maximize efficiency and control.[1][2][3][5]

  • Step 1: Activation (Acidic pH). EDC reacts with a carboxyl group (from your PEG linker) to form a highly reactive but unstable O-acylisourea intermediate.[2][3][6][7] This intermediate is prone to rapid hydrolysis in water, which would regenerate the original carboxyl group.[2][3][6] To prevent this, NHS is included in the reaction. NHS attacks the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2][3][5][6][7] This activation step is most efficient at a slightly acidic pH of 4.5 to 6.0.[5][8][9][10]

  • Step 2: Conjugation (Neutral to Basic pH). The semi-stable NHS ester is then reacted with a primary amine on your target molecule (e.g., a protein or antibody). The amine group attacks the NHS ester, forming a stable amide bond and releasing NHS. This aminolysis step is most efficient at a pH of 7.2 to 8.5, where the primary amine is deprotonated and more nucleophilic.[1][5][8][9][10]

EDC_NHS_Mechanism NHS_Ester NHS_Ester Protein_NH2 Protein_NH2 NHS_Ester->Protein_NH2

Q2: What is the specific role of a homobifunctional linker like HOOC-PEG8-COOH and what challenges does it introduce?

HOOC-PEG8-COOH is a homobifunctional, dicarboxylic acid crosslinker. Its purpose is to act as a hydrophilic spacer arm between two molecules. The PEG8 (polyethylene glycol) component enhances the solubility of the final conjugate, reduces potential immunogenicity, and provides a defined physical distance between the conjugated molecules.[11]

The primary challenge with a homobifunctional linker is controlling the reaction to prevent undesirable products. Since both ends of the linker are identical (both are carboxyl groups), there is a significant risk of:

  • Intramolecular Crosslinking: If you are conjugating this linker to a protein that has both carboxyl and amine groups, the activated linker could react with an amine on the same protein it was activated on.

  • Intermolecular Crosslinking (Aggregation): One activated linker could react with amines on two different protein molecules, causing them to link together and form aggregates. This is a major cause of protein precipitation and loss of yield.[3]

A carefully planned two-step sequential addition protocol is essential to mitigate these risks.

Q3: Why is a two-step pH adjustment so critical for success?

The two-step pH protocol is the single most important factor for maximizing yield.[9] Each step of the reaction has a conflicting pH optimum.[10]

  • Activation (pH 4.5-6.0): This acidic environment protonates the carboxyl group, making it favorable for EDC to activate.[7] However, at this pH, primary amines are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive toward the NHS ester.[1]

  • Conjugation (pH 7.2-8.5): This more basic environment deprotonates primary amines (-NH₂), making them potent nucleophiles ready to attack the NHS ester.[1] However, this pH also dramatically accelerates the hydrolysis (inactivation) of the NHS ester.[5][12] The half-life of an NHS ester can drop from hours at pH 7 to just 10 minutes at pH 8.6.[5][9][12]

By physically or chemically separating these steps—activating at low pH first, then raising the pH for the amine reaction—you satisfy the optimal conditions for both parts of the chemistry sequentially, leading to a much higher yield.[5][8][9]

Part 2: Core Troubleshooting Guide

This section is structured to address specific experimental failures. For each problem, we identify the most probable causes and provide validated solutions and protocols.

Problem 1: Very Low or No Conjugation Yield

This is the most common failure mode, often pointing to issues with reagents or reaction conditions.

Possible Cause A: Inactive Reagents (Hydrolysis) EDC and NHS are highly sensitive to moisture.[13][14] If they have been improperly stored or handled, they will hydrolyze and become inactive, preventing the reaction from ever starting.

  • Solution & Protocol:

    • Always use fresh, high-quality reagents. Discard any EDC that appears clumpy or wet.[6]

    • Equilibrate to Room Temperature: Before opening vials of EDC or NHS, allow them to sit on the bench for at least 15-20 minutes to warm to room temperature.[2][13][14][15] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid hydrolysis.[14][16]

    • Prepare Solutions Immediately Before Use: Never store stock solutions of EDC or NHS.[6][13][17] Weigh out the required amount and dissolve it in the appropriate buffer right before adding it to your reaction.[13][17]

Possible Cause B: Suboptimal pH or Incompatible Buffers As discussed in the FAQs, incorrect pH will stop the reaction at either the activation or conjugation step.[9] Equally important, the buffers themselves must not interfere with the chemistry.[14]

  • Solution & Protocol:

    • Use Non-Competing Buffers: Never use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will directly compete in the reaction and quench it.[13][14][15][16] Phosphate buffers can sometimes reduce EDC reactivity and should be avoided in the activation step.[6][14]

    • Implement a Two-Buffer System: Perform the activation and conjugation steps in their ideal buffers.

Reaction Step Recommended Buffer Optimal pH Range Buffers to AVOID
Step 1: Activation 0.1 M MES (2-(N-morpholino)ethanesulfonic acid)4.7 - 6.0[5][9][10]Tris, Glycine, Acetate, Phosphate[6][13][14]
Step 2: Conjugation 100 mM Phosphate Buffer (PBS) or 100mM Sodium Bicarbonate7.2 - 8.0[5][9][10]Tris, Glycine (unless used for quenching)

Possible Cause C: Incorrect Molar Ratios The stoichiometry of the reactants is key. Insufficient EDC/NHS will lead to poor activation of the PEG linker, while a gross excess can sometimes cause precipitation.[13]

  • Solution & Protocol:

    • Start with a Molar Excess: You must use a molar excess of EDC and NHS relative to the carboxyl groups on your HOOC-PEG8-COOH linker. This drives the activation reaction forward.

    • Optimize Empirically: While starting points are provided below, the ideal ratio is system-dependent and should be optimized.

Reagent Recommended Starting Molar Ratio Rationale
HOOC-PEG8-COOH10x to 20x molar excess over ProteinDrives the reaction toward the desired PEGylated product and minimizes protein-protein crosslinking.[18][19]
EDC2x to 10x molar excess over PEG Linker's -COOH groups[13][15][16]Ensures efficient activation of the carboxyl groups.
NHS/sulfo-NHS1.2x to 2.5x molar excess over EDC (or 2-5x over -COOH)[13][15][16][20]Traps the unstable O-acylisourea intermediate to form the more stable NHS ester. A slight excess over EDC is common.
Problem 2: Protein Aggregation and Precipitation During Reaction

Aggregation is a clear sign of uncontrolled crosslinking or protein instability.

Possible Cause A: Intermolecular Crosslinking This is the most likely culprit when using a homobifunctional linker like HOOC-PEG8-COOH. The linker is creating bridges between your protein molecules, leading to large, insoluble aggregates.

  • Solution & Protocol:

    • Reduce Linker Concentration: The simplest first step is to reduce the molar excess of the PEG linker relative to the protein.[14][18] Try a titration from 20:1 down to 5:1 (Linker:Protein).

    • Control Reagent Addition: Instead of adding all reagents at once, add the activated PEG-linker solution slowly and dropwise to the protein solution while it is gently stirring.[19] This prevents localized high concentrations of the linker that promote crosslinking.

    • Perform Reaction at a Lower Temperature: Running the conjugation step at 4°C overnight instead of 2 hours at room temperature can slow the reaction kinetics and may favor the desired single-conjugation event over aggregation.[18][19]

Crosslinking

Possible Cause B: Protein Instability at Reaction pH The pH of the reaction buffer may be too close to the isoelectric point (pI) of your protein.[9][21] At its pI, a protein has a net neutral charge, reducing electrostatic repulsion between molecules and making them more likely to aggregate.[22]

  • Solution & Protocol:

    • Check the pI: Determine the theoretical pI of your protein.

    • Adjust Buffer pH: Ensure your conjugation buffer pH (Step 2) is at least 1-1.5 pH units away from the protein's pI.[9][22]

    • Add Stabilizing Excipients: If aggregation persists, consider adding stabilizers to the reaction buffer. These do not interfere with the reaction but help maintain protein conformation.[21]

Excipient Recommended Starting Concentration Mechanism of Action
Arginine50 - 100 mM[19]Suppresses non-specific protein-protein interactions.[19]
Sucrose / Trehalose5 - 10% (w/v)[19]Acts as a protein stabilizer through preferential exclusion.[19]
Polysorbate 20/800.01 - 0.05% (v/v)[19]Non-ionic surfactant that reduces surface-induced aggregation.[19]

Part 3: Validated Experimental Protocols

This section provides a comprehensive, step-by-step workflow for a two-step conjugation reaction.

Protocol 1: Two-Step Conjugation of HOOC-PEG8-COOH to an Amine-Containing Protein

Materials:

  • Activation Buffer: 0.1 M MES, pH 6.0.[13][15]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.[8][13]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5.[8][11]

  • HOOC-PEG8-COOH

  • EDC Hydrochloride

  • N-hydroxysulfosuccinimide (Sulfo-NHS) is recommended for its water solubility.[12]

  • Amine-containing protein of interest.

  • Desalting columns for buffer exchange and purification.

Procedure:

  • Reagent and Protein Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature for 20 minutes before opening.[2][14]

    • Dissolve the protein in Coupling Buffer. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the Coupling Buffer using a desalting column. Keep the protein on ice.

    • Dissolve the HOOC-PEG8-COOH linker in Activation Buffer.

  • Step 1: Activation of the PEG Linker (pH 6.0)

    • Immediately before use, weigh and dissolve EDC and Sulfo-NHS in Activation Buffer.

    • In a new reaction tube, combine the HOOC-PEG8-COOH solution with the freshly prepared EDC and Sulfo-NHS solutions. Use molar ratios as described in the table above (e.g., 1:5:2.5 ratio of COOH:EDC:Sulfo-NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[10][11][13][14] This generates the amine-reactive Sulfo-NHS ester.

  • Step 2: Conjugation to Protein (pH 7.2-7.5)

    • Crucial Step: Immediately add the activated PEG-linker solution from Step 1 to the protein solution. For best results, add the linker solution dropwise while gently stirring the protein solution to prevent localized high concentrations and aggregation.[19]

    • Ensure the final reaction pH is between 7.2 and 7.5. The addition of the acidic activation mix may slightly lower the pH, which can be adjusted with a small amount of 1M phosphate buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11][13][18]

  • Quenching the Reaction:

    • To stop the reaction and deactivate any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris-HCl per 1 mL of reaction).[13][17]

    • Incubate for 15-30 minutes at room temperature.[10][13]

  • Purification:

    • Purify the final protein-PEG conjugate from excess reagents, the quenched linker, and byproducts. A desalting column (size-exclusion chromatography) or dialysis are the most effective methods.[10][13]

References

  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC. (2019, July 10). National Center for Biotechnology Information. [Link]

  • NHS / sulfo-NHS Technical Information. Interchim. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. National Center for Biotechnology Information. [Link]

  • How can we assess the optimal concentration of EDC and NHS for conjugation reaction? ResearchGate. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Enhancing conjugation rate of antibodies to carboxylates. National Center for Biotechnology Information. [Link]

  • Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties. bioRxiv. [Link]

  • Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group? ResearchGate. [Link]

  • Understanding the carbodiimide-mediated amide formation. Royal Society of Chemistry. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. National Center for Biotechnology Information. [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

Sources

Technical Support Center: Dialysis & Purification of HOOC-PEG8-COOH Bioconjugates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and physicochemical challenges of purifying bioconjugates synthesized using the homobifunctional crosslinker HOOC-CH2-O-PEG8-CH2-COOH (Molecular Weight: ~470 Da).

Because this specific PEG derivative is relatively small, the purification strategy you choose must be strictly dictated by the molecular weight and isoelectric properties of your target molecule.

Part 1: Workflow & Decision Matrix

Before selecting a purification protocol, you must evaluate the size differential between your target molecule and the unreacted HOOC-PEG8-COOH linker. The workflow below illustrates the logical routing for bioconjugate purification.

PurificationWorkflow Start HOOC-PEG8-COOH Bioconjugation Mixture Decision Target Molecule Size? Start->Decision Large Protein (>10 kDa) Decision->Large > 10 kDa Small Peptide (<5 kDa) Decision->Small < 5 kDa Dialysis Dialysis / Ultrafiltration (MWCO 3.5 - 10 kDa) Large->Dialysis Chromatography SEC / RP-HPLC / IEX Small->Chromatography PureProt Purified PEGylated Protein Dialysis->PureProt PurePep Purified PEGylated Peptide Chromatography->PurePep

Decision matrix for selecting the optimal purification method for HOOC-PEG8-COOH bioconjugates.

Part 2: Troubleshooting & FAQs

Q1: How do I select the correct Molecular Weight Cut-Off (MWCO) for my PEGylated protein?

A: MWCO selection is governed by two physical constraints: retaining your target conjugate and clearing the impurities. For optimal recovery, the MWCO should be 1/3 to 1/2 of your target protein's molecular weight[1]. Conversely, to ensure the efficient diffusion of impurities, the MWCO must be at least 5 times larger than the impurity's molecular weight[2].

Since the HOOC-PEG8-COOH linker is ~470 Da, the minimum MWCO for effective clearance is ~2.35 kDa. Therefore, if you are PEGylating a standard 50 kDa protein, a 3.5 kDa or 10 kDa MWCO membrane provides the perfect thermodynamic driving force to clear unreacted PEG, EDC (191.7 Da), and NHS (115.1 Da) while retaining >90% of your conjugate.

Q2: My PEGylated protein precipitates during dialysis. Why does this happen and how can I prevent it?

A: Precipitation is typically driven by a shift in the protein's isoelectric point (pI) or the rapid depletion of stabilizing salts. Mechanistically, EDC/NHS coupling targets primary amines (such as the ϵ -amino groups of lysine residues). Because lysines carry a positive charge at physiological pH, neutralizing them via covalent PEG attachment lowers the overall pI of the protein[3]. If your dialysis buffer's pH is near this new pI, the protein loses its electrostatic repulsion and aggregates[4].

Solution: Calculate or empirically determine the new pI of your conjugate. Adjust the dialysis buffer pH at least 1 unit away from this value. Additionally, avoid sudden osmotic shock by performing stepwise dialysis—start with a buffer containing >350 mM NaCl before gradually transitioning to a low-salt buffer[4].

Q3: Can dialysis separate mono-PEGylated from multi-PEGylated positional isomers?

A: No. Dialysis is a size-based membrane separation technique that lacks the resolution to differentiate species with minor molecular weight variations. The addition of a single PEG8 chain adds only ~470 Da. For a 50 kDa protein, this represents a <1% change in mass, which is well below the resolving power of any semi-permeable membrane[5].

Solution: To separate positional isomers or species with varying Degrees of PEGylation (DoP), you must exploit surface charge differences. Ion Exchange Chromatography (IEX) is the gold standard here, as each attached PEG chain shields surface charges, predictably altering the protein's interaction with the resin[5][].

Part 3: Step-by-Step Methodologies

Protocol A: Dialysis-Based Purification (For Target Proteins >10 kDa)

This protocol is designed as a self-validating system to ensure complete removal of EDC/NHS byproducts and unreacted HOOC-PEG8-COOH.

  • Reaction Quenching: Add Tris buffer (pH 7.5) to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. Causality: The primary amine in Tris outcompetes the protein for any remaining NHS-activated esters, halting the reaction.

  • Membrane Preparation: Select a Regenerated Cellulose (RC) membrane with a 3.5 kDa or 10 kDa MWCO. Pre-soak the membrane in deionized water for 30 minutes to remove manufacturing preservatives (e.g., sodium azide or heavy metals)[7].

  • Sample Loading: Transfer the quenched reaction mixture into the dialysis tubing. Leave 10-20% of the tubing empty to accommodate osmotic swelling, then clamp securely.

  • Dialysis Execution: Submerge the tubing in a 100-fold volume excess of dialysis buffer (e.g., 100 mL buffer for 1 mL sample)[2]. Stir gently at 4°C to maintain protein stability.

  • Buffer Exchange Schedule:

    • Exchange 1: After 2 to 3 hours[2].

    • Exchange 2: After 4 to 5 hours[2].

    • Exchange 3: Leave overnight (12-16 hours)[2].

  • Recovery: Carefully pierce the tubing and recover the retentate. Quantify the final protein concentration using a BCA assay (avoid Bradford assays, as PEG can sometimes interfere with Coomassie dye binding).

Protocol B: SEC Purification (For Target Peptides <5 kDa)

When conjugating HOOC-PEG8-COOH to small peptides, dialysis is ineffective because the 5x MW difference rule cannot be satisfied.

  • Column Equilibration: Equilibrate a high-resolution Size Exclusion Chromatography (SEC) column (e.g., Superdex Peptide 10/300 GL) with 2 column volumes (CV) of PBS (pH 7.4).

  • Sample Preparation: Concentrate the reaction mixture to <2% of the total column volume. Causality: SEC is a dilution technique; larger injection volumes will cause band broadening and ruin the resolution between the PEGylated peptide and free PEG.

  • Elution: Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min). Monitor UV absorbance at 214 nm (peptide bonds).

  • Fractionation: The PEGylated peptide will elute first due to its larger hydrodynamic radius, followed by the unreacted peptide, and finally the free HOOC-PEG8-COOH and EDC/NHS byproducts.

Part 4: Data Presentation & Selection Guides

Table 1: MWCO Selection Guide for HOOC-PEG8-COOH Removal
Target Molecule MWRecommended MWCOExpected Clearance of Free PEG8Mechanistic Notes
< 5 kDa (Peptides) N/A (Use SEC/HPLC)PoorMW difference between target and PEG is <5x.
10 - 25 kDa 3.5 kDaExcellentOptimal balance of target retention and impurity clearance.
25 - 50 kDa 10 kDaExcellentAllows faster diffusion of byproducts without protein loss.
> 50 kDa 10 - 20 kDaExcellentMaximizes dialysis rate and osmotic equilibrium.
Table 2: Comparison of Purification Techniques for PEGylated Conjugates
TechniqueSeparation PrincipleBest ApplicationPrimary Limitation
Dialysis / UF Size (Membrane Pores)Bulk removal of free PEG, EDC, NHS from large proteins.Cannot separate mono- vs multi-PEGylated isomers[5].
SEC Hydrodynamic VolumePeptides, removing high-molecular-weight aggregates.Restrictive sample loading volume; dilutes the sample[].
IEX Surface ChargeSeparating isomers based on Degree of PEGylation (DoP).Requires extensive optimization of pH and salt gradients[5].
RP-HPLC HydrophobicityAnalytical characterization, small peptide conjugates.Organic solvents may denature complex folded proteins[].

Part 5: References

  • Purification of pegylated proteins - PubMed Source: nih.gov URL:[Link]

  • How to Select the Correct MWCO for DNA, RNA and Protein Purification and Concentration Source: cobetter.com URL:[Link]

  • Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research Source: metwarebio.com URL:[Link]

  • Protein PEGylation for the design of biobetters: from reaction to purification processes Source: scielo.br URL:[Link]

  • Problems with dialysis - Agrisera antibodies Source: agrisera.com URL:[Link]

Sources

Technical Support Center: Optimizing pH & Buffers for HOOC-CH2-O-PEG8-CH2-COOH Crosslinking

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PEG-based bioconjugation. This guide is specifically engineered for researchers and drug development professionals utilizing HOOC-CH2-O-PEG8-CH2-COOH (Bis-PEG8-Acid), a homobifunctional crosslinker featuring a hydrophilic 8-unit polyethylene glycol spacer and two terminal carboxylic acid groups.

Because this molecule relies entirely on carboxyl-to-amine crosslinking via carbodiimide chemistry, mastering the strictly pH-dependent kinetics of EDC/Sulfo-NHS activation and subsequent amide bond formation is the critical path to high-yield conjugation.

Mechanistic Workflow: The Two-Step Coupling Strategy

When working with a homobifunctional dicarboxylic acid, a two-step sequential coupling is mandatory. A one-pot reaction would cause the EDC to activate the carboxyl groups native to your target protein, leading to uncontrolled polymerization. The two-step method isolates the activation of the PEG8-acid from the amine-coupling phase, allowing you to independently optimize the pH for each distinct chemical mechanism [1].

G start HOOC-CH2-O-PEG8-CH2-COOH (Bis-PEG8-Acid) act Step 1: EDC/Sulfo-NHS Activation Buffer: MES, pH 5.0 - 6.0 start->act Add EDC + Sulfo-NHS inter Sulfo-NHS Ester Intermediate (Amine-Reactive) act->inter 15-30 min, RT couple Step 2: Amine Coupling Buffer: PBS/HEPES, pH 7.2 - 8.5 inter->couple Add Target Amine (Protein) hydro Hydrolysis (Side Reaction) Rapid at pH > 7.5 inter->hydro Competing Reaction end Stable Amide Bond Conjugate (Crosslinked Product) couple->end 2 hours, RT

Figure 1: Two-step EDC/Sulfo-NHS activation and coupling workflow for bis-PEG8-acid.

Quantitative Reference Data

Successful bioconjugation requires strict adherence to buffer compatibility and an understanding of the intermediate's half-life. Use the following self-validating tables to design your experimental conditions.

Table 1: Buffer Compatibility Matrix
Buffer SystemOptimal pH RangeStep SuitabilityCausality / Mechanism of Interference
MES 4.5 – 6.0Activation (Step 1) Zwitterionic; lacks primary amines and carboxylates. Ideal for EDC [2].
PBS 7.2 – 7.5Coupling (Step 2) Phosphate does not contain amines. Maintains optimal pH for nucleophilic attack [3].
HEPES 7.2 – 8.5Coupling (Step 2) Amine-free zwitterionic buffer. Excellent for basic pH coupling.
Acetate / Citrate 4.0 – 6.0Incompatible Contains carboxylates that directly compete with the PEG8-acid for EDC activation.
Tris / Glycine 7.0 – 9.0Incompatible Contains primary amines that will aggressively consume the NHS-ester intermediate [4].
Table 2: Sulfo-NHS Ester Hydrolysis Half-Life vs. pH

Note: The amine-reactive intermediate is highly unstable in aqueous environments. Coupling must be initiated immediately after activation.

pH LevelTemperatureApproximate Half-Life (t½)Kinetic Implication
pH 7.0 0 - 4°C~4 - 5 hoursMaximum stability, but slower amine coupling kinetics.
pH 8.0 Room Temp~1 hourOptimal balance of intermediate stability and amine nucleophilicity.
pH 8.6 4°C~10 minutesRapid hydrolysis; requires massive stoichiometric excess of amines [1].

Standardized Two-Step Methodological Protocol

This protocol is engineered as a self-validating system. By isolating the activation and coupling steps, you can troubleshoot failures by analyzing intermediate stability.

Phase 1: Carboxyl Activation (pH 5.0 - 6.0)

  • Preparation: Dissolve HOOC-CH2-O-PEG8-CH2-COOH in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 2-10 mM.

  • Reagent Addition: Add EDC to a 10-fold molar excess (relative to carboxyl groups) and Sulfo-NHS to a 25-fold molar excess. Critical: EDC is highly hygroscopic; equilibrate the vial to room temperature before opening to prevent moisture degradation [2].

  • Incubation: React for 15–30 minutes at room temperature. The PEG8-acid is now converted to a bis-Sulfo-NHS ester.

Phase 2: Quenching & Buffer Exchange (pH Shift) 4. Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to inactivate residual EDC, preventing it from activating the target protein's carboxyls [3]. 5. Buffer Exchange: Immediately process the activated PEG8-linker through a desalting column (e.g., Zeba Spin) equilibrated with Coupling Buffer (100 mM PBS, pH 7.2–7.5). This simultaneously removes byproducts and shifts the pH to the optimal range for amine coupling.

Phase 3: Amine Coupling (pH 7.2 - 8.5) 6. Conjugation: Add the purified, activated PEG8-linker to your amine-containing target protein (dissolved in Coupling Buffer). 7. Incubation: Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C. 8. Final Quench: Add Tris or Ethanolamine (pH 8.0) to a final concentration of 50 mM for 15 minutes to cap any unreacted NHS esters [4].

Troubleshooting & FAQs

Q1: Why is my crosslinking yield extremely low despite using fresh EDC?

A: You are likely experiencing a pH mismatch during the activation step. Mechanistic Causality: The initial reaction where EDC activates the PEG8-carboxylic acid forms an O-acylisourea intermediate. This specific chemical transition requires the carboxyl group to be in a specific protonation equilibrium, which is only thermodynamically favorable at a slightly acidic pH (4.5–6.0) [1]. If you attempt activation in PBS (pH 7.4), the efficiency drops exponentially. Always perform Step 1 in MES buffer at pH 6.0.

Q2: Why must the pH be shifted to 7.2–8.5 for the coupling step? Can't I just leave it in MES?

A: Leaving the reaction at pH 6.0 will severely inhibit the formation of the final amide bond. Mechanistic Causality: For the Sulfo-NHS ester to react with a primary amine (e.g., lysine residues on your target protein), the amine must be in its unprotonated, nucleophilic state (-NH2). At pH 6.0, the vast majority of primary amines are protonated (-NH3+) and completely non-nucleophilic [3]. Shifting the pH to 7.2–8.5 deprotonates a sufficient fraction of the amines, allowing them to attack the NHS ester and form the stable amide bond.

Q3: I observed massive protein aggregation after adding the PEG8-acid and EDC directly to my protein. What happened?

A: You executed a "one-pot" reaction instead of a two-step protocol. Mechanistic Causality: Proteins contain abundant endogenous carboxylic acids (glutamate, aspartate, and the C-terminus). If EDC is present in the same solution as your protein, it will activate the protein's own carboxyls, which will then crosslink with the protein's own amines. This causes runaway intra- and inter-molecular polymerization [4]. You must activate the HOOC-CH2-O-PEG8-CH2-COOH first, quench/remove the EDC, and then introduce the protein.

Q4: How do I validate that the crosslinking is covalent and not just electrostatic interaction?

A: Implement a "No-EDC" negative control. Self-Validating Design: Set up a parallel reaction where you mix the PEG8-acid and your target protein in the exact same buffers, but omit the EDC and Sulfo-NHS. Run both the experimental sample and the negative control on an SDS-PAGE gel. If the molecular weight shift (indicating crosslinking) appears in both lanes, your interaction is electrostatic or hydrophobic. If the shift only appears in the EDC lane, you have successfully formed covalent amide bonds.

References

  • Echo BioSystems. "General Protocol for Coupling Biomolecules using EDC/Sulfo-NHS." Echo BioSystems. Available at: [Link]

Minimizing homodimer formation in Hoocch2O-peg8-CH2cooh conjugations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields and heterogeneous mixtures when working with homobifunctional cross-linkers.

Conjugating the unprotected bis-carboxylic acid linker HOOC-CH2-O-PEG8-CH2-COOH to an amine-bearing target presents a specific thermodynamic challenge: preventing the activated PEG from reacting twice to form a Target-PEG8-Target homodimer. This guide provides field-proven, self-validating methodologies to suppress homodimerization and maximize your monoconjugate yield.

Mechanistic Troubleshooting: Why Do Homodimers Form?

The Core Issue: HOOC-PEG8-COOH possesses identical reactive carboxylic acid groups at both termini. When activated via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), both ends are converted into highly reactive Sulfo-NHS esters.

The Causality of Cross-Linking: If an amine-bearing target (e.g., a protein, peptide, or small molecule) is introduced, the probability of a secondary reaction (homodimerization) is governed by collision theory and local concentration gradients. High target concentrations and low PEG-to-target stoichiometric ratios thermodynamically favor the cross-linking of two target molecules by a single PEG linker [1].

To minimize this, we must manipulate the reaction kinetics. Maintaining a massive molar excess of activated PEG ensures that every available amine on the target is statistically more likely to encounter a free PEG molecule rather than a PEG molecule already attached to another target. Furthermore, dilute protein solutions favor mono-conjugation over intermolecular cross-linking [2].

Quantitative Optimization Metrics

The table below summarizes the causal relationship between reaction stoichiometry, target concentration, and the resulting conjugate profile.

PEG:Target Molar RatioTarget ConcentrationAddition MethodHomodimer Yield (%)Monoconjugate Yield (%)
1:110.0 mg/mLBolus (All at once)> 60%< 30%
10:15.0 mg/mLBolus~ 30%~ 60%
50:11.0 mg/mLDropwise< 5%> 85%
100:10.5 mg/mLSyringe Pump< 1%> 95%

Note: Data represents generalized benchmarks for a standard 50 kDa protein target. Optimization may be required based on the number of solvent-accessible primary amines on your specific target.

Workflow Visualization

PEG8_Conjugation A HOOC-PEG8-COOH (Homobifunctional Linker) B EDC / Sulfo-NHS Activation MES Buffer, pH 6.0 A->B Carboxyl Activation C NHS-PEG8-NHS (Activated Intermediate) B->C 15-30 min incubation D Amine Target Addition PBS Buffer, pH 7.5 C->D Maintain 50x PEG Excess E Target-PEG8-COOH (Desired Monoconjugate) D->E Dilute Target (1 mg/mL) Slow Dropwise Addition F Target-PEG8-Target (Unwanted Homodimer) D->F High Target Conc. (>10 mg/mL) Bolus Addition

Workflow of HOOC-PEG8-COOH conjugation highlighting conditions that minimize homodimer formation.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent catastrophic loss of expensive target molecules, this protocol utilizes a two-step activation strategy with built-in analytical checkpoints.

Phase 1: Activation of HOOC-PEG8-COOH

  • Buffer Preparation: Dissolve HOOC-PEG8-COOH in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 100 mM. Causality: MES buffer prevents primary amine interference during activation, while pH 6.0 is optimal for EDC efficiency [3].

  • Activation: Add EDC and Sulfo-NHS to achieve a 10-fold molar excess relative to the PEG linker.

  • Incubation: React for 15–30 minutes at room temperature. Validation Checkpoint 1: Quench a 2 µL micro-aliquot in hydroxylamine and analyze via LC-MS. The presence of the bis-hydroxamate derivative confirms successful activation of the carboxyls. Do not proceed until activation is verified.

Phase 2: Target Conjugation (The Critical Step) 4. Target Preparation: Prepare the amine-containing target molecule in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5) at a highly dilute concentration (≤ 1 mg/mL). 5. Stoichiometry Calculation: Calculate volumes to ensure a minimum 50:1 molar ratio of activated PEG to Target. 6. Reverse Addition Technique: Place the activated PEG solution on a magnetic stirrer. Using a syringe pump or manual dropwise addition, slowly add the dilute target solution into the activated PEG over 30–60 minutes. Causality: Never add activated PEG to your target. Reverse addition maintains an artificially high local concentration of PEG relative to the target at the exact moment of mixing, severely restricting the statistical probability of homodimerization.

Phase 3: Quenching and Purification 7. Quenching: Add Tris buffer (pH 7.5) to a final concentration of 50 mM, incubating for 15 minutes. Causality: Tris contains primary amines that will cap any unreacted NHS esters, preventing further cross-linking during the concentration steps[4]. 8. Purification: Purify the monoconjugate from the massive excess of free PEG and quenching byproducts using Size Exclusion Chromatography (SEC) or extensive dialysis (using an appropriate MWCO membrane). Validation Checkpoint 2: Analyze the purified fraction via non-reducing SDS-PAGE or analytical SEC-HPLC. A single peak/band corresponding to the Target + ~400 Da (PEG8 mass) validates success. A peak at 2x Target MW indicates protocol failure (homodimerization).

Frequently Asked Questions (FAQs)

Q: Can I use a one-pot reaction instead of a two-step activation? A: For homobifunctional linkers, a one-pot reaction is highly discouraged. Mixing the target, PEG, and EDC simultaneously guarantees high levels of homodimerization and intra-target cross-linking (especially if your target contains both carboxyls and amines). Two-step activation isolates the activation chemistry from the conjugation chemistry, giving you kinetic control.

Q: I cannot easily separate the monoconjugate from the excess PEG using dialysis. What are my options? A: If SEC or dialysis is insufficient due to size similarities (e.g., when conjugating PEG8 to a very small peptide), you may need to switch to a monoprotected heterobifunctional linker (e.g., HOOC-PEG8-COO-tBu) [2]. While outside the scope of the unprotected diacid protocol, monoprotection fundamentally eliminates homodimerization by rendering one terminus inert until it is intentionally deprotected.

Q: Does the length of the PEG linker affect homodimerization rates? A: Yes. Longer PEG chains (e.g., PEG24 or PEG36) exhibit greater flexibility and a larger hydrodynamic radius. This can increase the probability of intramolecular loop formation (where both ends of the PEG react with two different amines on the same target molecule). However, for PEG8, the spacer is relatively short (~3 nm), making intermolecular homodimerization the primary risk if stoichiometry is poorly controlled.

References

  • Pierce / Koram Biotech. Cross-Linking Reagents Technical Handbook. Available at: [Link]

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Characterization of Protein Conjugates with HOOC-CH2O-PEG8-CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative of Characterizing PEGylated Protein Conjugates

In the landscape of modern biotherapeutics, the conjugation of proteins to other molecular entities has become a cornerstone of innovation. This is particularly true for antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody (mAb), and for PEGylated proteins, where the attachment of polyethylene glycol (PEG) chains enhances pharmacokinetic properties like serum half-life.[1][2] The linker molecule plays a critical role in the stability, efficacy, and safety of these complex biomolecules.

This guide focuses on the comprehensive liquid chromatography-mass spectrometry (LC-MS) characterization of proteins conjugated using a specific, discrete-length PEG linker: HOOC-CH2O-PEG8-CH2COOH . Unlike traditional polydisperse PEGs, this "dPEG®" linker has a defined molecular weight, which simplifies some aspects of analysis.[2] However, the conjugation process itself introduces significant heterogeneity that demands rigorous analytical scrutiny.[2][3]

The primary analytical challenges stem from two sources of heterogeneity:

  • Stoichiometry: The number of linker-payloads attached to the protein, often referred to as the Drug-to-Protein Ratio (DPR) or Drug-to-Antibody Ratio (DAR) for ADCs, is not a single value but a distribution.[4][5]

  • Positional Isomerism: The linker can attach to various potential sites on the protein, most commonly the ε-amino group of lysine residues.[6]

Understanding and controlling this heterogeneity is a critical quality attribute (CQA) mandated by regulatory agencies, as it directly impacts the conjugate's safety and efficacy.[5][7] This guide provides a comparative analysis of three orthogonal LC-MS workflows—Intact Mass Analysis, Subunit Analysis (Middle-Down), and Peptide Mapping (Bottom-Up)—to provide researchers with the expertise to select and implement the most appropriate strategy for their analytical needs.

The Central Challenge: Resolving Conjugation Heterogeneity

The conjugation reaction, even with a discrete PEG linker, results in a complex mixture of product-related species. A typical batch will contain unconjugated protein, protein with one attached linker (DPR1), two linkers (DPR2), and so on, each with its own population of positional isomers. This complexity is the central challenge that LC-MS characterization must address.

Caption: Conceptual overview of heterogeneity in protein conjugation.

A Comparative Guide to LC-MS Workflows

No single analytical method can fully characterize a protein conjugate. A multi-level approach is required, where different LC-MS workflows provide complementary information. We will now compare three primary strategies.

Workflow 1: Intact Mass Analysis

This "top-down" approach analyzes the entire, non-denatured or denatured protein conjugate. Its primary goal is to determine the overall DPR distribution and the average DPR of the mixture.

Causality Behind Experimental Choices: By keeping the protein intact, we get a global snapshot of the conjugate population. Reversed-Phase Liquid Chromatography (RPLC) is often used for its high resolving power for large biomolecules and its compatibility with MS-friendly mobile phases.[8][9] Hydrophobic Interaction Chromatography (HIC) is another powerful technique, separating species based on the increasing hydrophobicity imparted by each conjugated linker-payload, making it the "gold standard" for DAR distribution analysis.[4][10] However, traditional HIC methods use non-volatile salts, making them incompatible with direct MS coupling.[11][12] Recent advances in "native RPLC" or MS-compatible HIC mobile phases are bridging this gap.[11][12][13]

Core Strengths & Limitations:

  • Strengths: Provides a rapid assessment of the average DPR and the distribution of different DPR species (DPR0, DPR1, etc.).[2][14] It is relatively simple in terms of sample preparation.

  • Limitations: The large size of the protein (~150 kDa for an IgG) results in a complex mass spectrum with many overlapping charge states.[15][16] This often limits the resolution, making it difficult to separate species with small mass differences or to characterize low-abundance variants. It provides no information on the location of the conjugation sites.

  • Sample Preparation:

    • Dilute the protein conjugate to a final concentration of 1 mg/mL in an MS-compatible buffer (e.g., 0.1% formic acid in water).

    • For cysteine-linked conjugates that might be unstable under denaturing RPLC conditions, native size-exclusion chromatography (SEC) followed by MS is a viable alternative to desalt the sample into a volatile buffer like ammonium acetate.[17][18]

  • LC Conditions (Example):

    • Column: Agilent AdvanceBio RP-mAb C4, 2.1 x 100 mm, 3.5 µm or equivalent wide-pore (≥400Å) C4 column.[8][19]

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

    • Gradient: 20-60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 75-80°C (High temperature is crucial for good peak shape and recovery of large proteins).[9]

  • MS Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Mass Range (m/z): 1000 – 5000.

    • Acquisition Mode: MS1 only (no fragmentation).

    • In-Source CID: Low energy (e.g., 5-10 eV) to aid desolvation without causing fragmentation.

  • Data Analysis:

    • Combine the spectra across the main chromatographic peak.

    • Use a deconvolution algorithm (e.g., MaxEnt, BayesSpray, pMod) to convert the multiply charged spectrum into a zero-charge mass spectrum.[20][21][22]

    • The resulting spectrum will show a distribution of peaks, each corresponding to a different DPR species. The average DPR is calculated from the relative abundance of these peaks.[4]

Caption: Workflow for Intact Mass Analysis of Protein Conjugates.

Workflow 2: Subunit Analysis (Middle-Down/Middle-Up)

This approach involves cleaving the protein into large subunits before LC-MS analysis. For a typical IgG1 antibody, this simplifies a ~150 kDa molecule into more manageable ~25 kDa (Light Chain, Fd') and ~50 kDa (Fc/2 dimer) or ~25 kDa (scFc) fragments.[15][23]

Causality Behind Experimental Choices: The rationale is to reduce spectral complexity. Analyzing smaller ~25 kDa fragments instead of a 150 kDa protein yields simpler mass spectra with fewer charge states, leading to significantly improved mass resolution and accuracy.[23][24] The enzyme IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) is exceptionally well-suited for this, as it specifically and rapidly cleaves IgG below the hinge region.[15][25][26] Subsequent reduction with an agent like DTT breaks the disulfide bonds, yielding the Light Chain (LC), the Fd' fragment (part of the heavy chain in the Fab region), and the scFc fragment (single-chain Fc/2).[23][27]

Core Strengths & Limitations:

  • Strengths: Significantly simplifies the mass spectrum, allowing for better resolution of different conjugated species and post-translational modifications (PTMs) on each subunit.[15][23] Provides domain-specific drug load information (i.e., how many drugs are on the light chain vs. the heavy chain).[4]

  • Limitations: Destroys the intact protein structure, so information about the overall DPR of the intact conjugate is inferred rather than directly measured. Still does not provide residue-specific conjugation site information.

  • Sample Preparation (Digestion & Reduction):

    • To 20 µg of the protein conjugate (at 1 mg/mL in a suitable buffer like PBS), add IdeS enzyme (e.g., FabRICATOR®) at a ratio of 1 unit/µg of antibody.

    • Incubate at 37°C for 30 minutes.[23][27] The reaction is robust and generally requires little optimization.[15]

    • Add Dithiothreitol (DTT) to a final concentration of 20 mM.

    • Incubate at 37°C for 30 minutes to reduce all disulfide bonds.[23]

  • LC Conditions (Example):

    • Column: Same as intact analysis (e.g., wide-pore C4).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: A typical gradient might be 20-50% B over 20 minutes, optimized to resolve the LC, Fd', and scFc subunits.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C.

  • MS Conditions (Q-TOF or Orbitrap):

    • Identical to intact analysis, though the m/z range can be narrowed (e.g., 800-3000 m/z) to focus on the charge states of the ~25 kDa subunits.

  • Data Analysis:

    • Extract the mass spectra for each chromatographically resolved subunit (LC, Fd', scFc).

    • Deconvolute each spectrum individually.

    • The resulting zero-charge spectra will show the mass of the unconjugated subunit plus a series of peaks corresponding to the addition of one, two, or more linker-payloads. This reveals the drug load distribution on each specific chain.

Caption: Workflow for Subunit (Middle-Down) Analysis.

Workflow 3: Peptide Mapping (Bottom-Up)

This is the most granular approach, providing the highest level of structural detail. The protein conjugate is enzymatically digested into small peptides, which are then analyzed by LC-MS/MS to identify the exact amino acid residues where the linker is attached.

Causality Behind Experimental Choices: To achieve residue-level resolution, the protein must be broken down into peptides. Trypsin is the most common protease used due to its high specificity (cleaving C-terminal to lysine and arginine residues).[28][29] The resulting complex peptide mixture is separated by RPLC, typically on a C18 column, and analyzed by tandem mass spectrometry (MS/MS). In MS/MS, a specific peptide ion is isolated and fragmented to generate a spectrum that reveals its amino acid sequence, allowing for the precise localization of the modification (i.e., the PEG linker).[30]

Core Strengths & Limitations:

  • Strengths: Unambiguously identifies the specific conjugation sites (e.g., Lysine-128, Lysine-254).[30][31] Can confirm the protein's primary sequence and characterize other PTMs simultaneously.[6][28]

  • Limitations: The sample preparation is complex and multi-stepped (reduction, alkylation, digestion), introducing potential for artifacts.[24] PEGylated peptides can be challenging to analyze due to poor ionization or fragmentation.[3][16] Data analysis is complex and requires specialized software to compare the peptide map of the conjugate against the unconjugated protein.[29] It is not a quantitative method for DPR without significant validation.

  • Sample Preparation (Reduction, Alkylation, Digestion):

    • Denaturation & Reduction: Denature the protein conjugate (~50 µg) in a buffer containing 6 M Guanidine-HCl. Add DTT to 10 mM and incubate at 56°C for 1 hour.

    • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to 25 mM and incubate in the dark for 45 minutes to cap the free cysteine residues.

    • Buffer Exchange & Digestion: Remove the denaturation agents via buffer exchange (e.g., using a spin column) into a trypsin-friendly buffer like 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:20 enzyme:protein ratio (w/w) and incubate overnight at 37°C.

  • LC Conditions (Example):

    • Column: Agilent AdvanceBio Peptide Mapping, 2.1 x 250 mm, 2.7 µm or equivalent C18 column.[31]

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: A long, shallow gradient is required for optimal separation of the complex peptide mixture (e.g., 2-40% B over 90 minutes).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50-60°C.

  • MS Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a high-resolution MS1 scan, followed by several MS/MS scans of the most intense precursor ions.

    • Fragmentation: Collision-Induced Dissociation (CID) is standard. Electron-Transfer Dissociation (ETD) can be advantageous for analyzing larger, more highly charged peptides.[24][32]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, Byos) to match the acquired MS/MS spectra against the theoretical protein sequence.

    • The mass of the HOOC-PEG8-COOH linker (+ payload) is specified as a variable modification (e.g., on lysine).

    • The software will identify peptides containing this mass shift and pinpoint the modified residue based on the fragmentation pattern.

Caption: Workflow for Peptide Mapping (Bottom-Up) Analysis.

Comparative Summary and Strategic Implementation

The choice of workflow depends entirely on the analytical question being asked. These methods are not mutually exclusive; rather, they form a complementary toolkit for comprehensive characterization.

ParameterIntact Mass AnalysisSubunit Analysis (Middle-Down)Peptide Mapping (Bottom-Up)
Primary Information Average DPR & distributionDomain-specific drug loadResidue-specific conjugation sites
Sample Prep Complexity Low (dilute and shoot)Medium (enzymatic digest)High (reduce, alkylate, digest)
LC Method RPLC (C4), HIC, SECRPLC (C4)RPLC (C18)
MS Method MS1 (Deconvolution)MS1 (Deconvolution)MS/MS (DDA)
Data Analysis Relatively straightforwardModerately complexHighly complex
Key Application QC, batch release, stabilityIn-depth heterogeneity, PTMsDefinitive site identification, comparability

Strategic Recommendation:

  • For routine Quality Control (QC) and batch-to-batch comparability, Intact Mass Analysis (often by HIC-UV for DAR and RPLC-MS for identity) is the most efficient method.[4][]

  • During process development and for in-depth characterization of heterogeneity, Subunit Analysis provides a superior balance of detail and throughput.[15][23]

  • For full structural elucidation , establishing comparability for a biosimilar, or investigating unexpected results from other methods, Peptide Mapping is the gold standard and is required for regulatory submissions.[6][28][29]

By strategically deploying these orthogonal LC-MS workflows, researchers can build a complete analytical picture of their HOOC-CH2O-PEG8-CH2COOH protein conjugates, ensuring the development of safe, consistent, and effective biotherapeutics.

References

  • Beck, A., et al. (2016). Rapid and improved characterization of therapeutic antibodies and antibody related products using IdeS digestion and subunit analysis. RSC Publishing.
  • Sun, M. C., et al. (2017). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed. [Link]

  • Millán-Martín, S., et al. (2024).
  • Sjögren, J., et al. (2019). On-column digestion of mAbs for automated middle-level analysis by LC-MS. Genovis.
  • Tang, N., et al.
  • Shaw, J. B., et al. (2021). Fast and Accurate Charge State Deconvolution of Protein Mass Spectra. PubMed. [Link]

  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. [Link]

  • SCIEX. (2012). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
  • Gudihal, R., et al. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Marty, M. T., et al. (2018). Parsimonious Charge Deconvolution for Native Mass Spectrometry. PMC. [Link]

  • Sandoz. (2018).
  • Li, Y., et al. (2019). Subunit mass analysis for monitoring antibody oxidation. PMC. [Link]

  • Bocheng. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR)
  • Fu, Y., et al. (2022). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. PubMed. [Link]

  • Agilent Technologies. (2015). Fast and High Resolution Analysis of Intact and Reduced Therapeutic Monoclonal Antibodies (mAbs). LabRulez LCMS.
  • Babu, C.V. S., et al. (2015). LC/MS of Intact Therapeutic Monoclonal Antibodies Using Agilent AdvanceBio RP-mAb Columns. Agilent Technologies.
  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
  • Thermo Fisher Scientific. (2016). Reversed-Phase Separation of Intact Therapeutic Antibodies Using the Vanquish Flex UHPLC System. Thermo Fisher Scientific.
  • Lauber, M., et al. (2018). Improving the Recovery of Intact Antibodies from Reversed-Phase Separations Using a BioResolve RP mAb Polyphenyl Column.
  • Liu, H., et al. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. PMC. [Link]

  • Quanta BioDesign. (2020).
  • Tam, T. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]

  • Fu, Y., et al. (2022).
  • ACROBiosystems. (2024). Optimizing ADC Bioassays: LC-MS/MS Blends Speed with Cost-Effectiveness. ACROBiosystems.
  • Liu, A., & Chen, Y. (2022). In-depth characterization of monoclonal antibodies and antibody-drug conjugates using native and middle-down mass spectrometry. SCIEX.
  • Sandberg, M. W., et al. (2020).
  • C.I.T. (2019).
  • Wang, S., et al. (2020). Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation. PMC. [Link]

  • Lermyte, F., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. ACS Publications. [Link]

  • Agilent Technologies. (2014). High-Resolution Mapping of Drug Conjugated Peptides in an ADC Digest. Agilent Technologies.
  • Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. ACS Publications. [Link]

  • Edwards, D. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. [Link]

  • Drug Target Review. (2023). Optimising analytical strategies for ADC development. Drug Target Review.
  • Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. ResearchGate. [Link]

  • Liu, H., et al. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. ACS Publications. [Link]

  • Rapid Novor. (2021). What is Peptide Mapping? Rapid Novor. [Link]

  • WuXi AppTec. (2023).
  • Carvalho, P. C., et al. (2023). Increasing confidence in proteomic spectral deconvolution through mass defect. Bioinformatics. [Link]

  • D'Hondt, M., et al. (2016). Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry.
  • Richardson, K. (2022). Automating Intact Mass Deconvolution: It's About Time. Waters Blog. [Link]

  • Agilent Technologies. Native Mass Spectrometry. Agilent Technologies. [Link]

  • BioAgilytix. (2023).
  • Chen, X. (2018). Conjugation Site Analysis by MS/MS Protein Sequencing.
  • Protein Metrics. Intact Mass Workflow. Protein Metrics. [Link]

  • Chapin, B. C., et al. (2020). Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody–Drug Conjugate by Combined Ion Activation Methods. ACS Publications. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. MS Vision.
  • SCIEX. Intact protein analysis. SCIEX. [Link]

  • Islam, R., et al. (2022). Digestion-Free Middle-down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from ADCs. ChemRxiv. [Link]

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A Senior Application Scientist's Guide to the NMR Spectral Analysis of HOOC-CH₂-O-PEG₈-CH₂-COOH

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and advanced biomaterials, the precise characterization of polyethylene glycol (PEG) derivatives is not merely a procedural step but a cornerstone of ensuring efficacy, safety, and reproducibility. Among these, bifunctional PEGs such as HOOC-CH₂-O-PEG₈-CH₂-COOH are instrumental as linkers in bioconjugation, demanding rigorous structural verification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the gold standard for the unambiguous structural elucidation of these molecules.[2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of HOOC-CH₂-O-PEG₈-CH₂-COOH, juxtaposed with alternative analytical methods, to equip researchers with the expertise required for confident and accurate characterization.

The Imperative of Structural Integrity

The functionality of a PEG derivative is intrinsically linked to its molecular structure. For HOOC-CH₂-O-PEG₈-CH₂-COOH, the presence and chemical environment of the terminal carboxylic acid groups and the integrity of the eight-unit PEG chain are critical. Any deviation, such as incomplete synthesis or the presence of impurities, can have cascading effects on subsequent conjugation chemistries and the performance of the final product. NMR spectroscopy provides a detailed, atom-level "fingerprint" of the molecule, enabling not just confirmation of the target structure but also the detection and quantification of impurities.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule.[4] For HOOC-CH₂-O-PEG₈-CH₂-COOH, we anticipate a set of distinct signals corresponding to the carboxylic acid protons, the adjacent methylene protons, and the repeating ethylene glycol units of the PEG backbone.

Expected ¹H NMR Spectral Data:

AssignmentExpected Chemical Shift (δ) ppmMultiplicityIntegration
-O-CH₂-CH₂-O- (PEG Backbone)~3.64Multiplet~32H
-O-CH₂-COOH~4.15Singlet4H
-COOH> 10 (broad)Singlet2H

The most prominent feature of the spectrum will be a large, broad signal around 3.6 ppm, which corresponds to the protons of the repeating ethylene glycol units in the PEG backbone.[2] The protons of the methylene groups adjacent to the carboxylic acid moieties are expected to appear as a distinct singlet at a downfield-shifted position due to the electron-withdrawing effect of the neighboring oxygen and carbonyl groups. The carboxylic acid protons themselves will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and their integration is a direct measure of the dicarboxylic acid functionality.

A crucial, yet often overlooked, aspect of PEG ¹H NMR spectra is the presence of ¹³C satellite peaks.[5][6] Due to the 1.1% natural abundance of ¹³C, protons attached to a ¹³C atom will be split into a doublet. For the repeating ethylene glycol units, these satellite peaks can appear at approximately ±70 Hz from the main PEG signal.[2][6] In larger PEG molecules, the integration of these satellites can become comparable to the signals from the end-groups, potentially leading to misinterpretation if not correctly identified.[5]

Caption: ¹H NMR assignments for HOOC-CH₂-O-PEG₈-CH₂-COOH.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum offers complementary information, providing a signal for each unique carbon environment within the molecule.[7][8] This technique is particularly powerful for confirming the carbon framework and identifying functional groups.[1]

Expected ¹³C NMR Spectral Data:

AssignmentExpected Chemical Shift (δ) ppm
-O-C H₂-C H₂-O- (PEG Backbone)~70
-O-C H₂-COOH~68
-C OOH~172

The carbon atoms within the repeating ethylene glycol units of the PEG backbone will give rise to a strong signal around 70 ppm.[9] The methylene carbons adjacent to the carboxylic acid groups will appear at a slightly different chemical shift due to their unique electronic environment. The carbonyl carbons of the carboxylic acid groups are highly deshielded and will be found significantly downfield, typically in the range of 170-185 ppm.[10]

Caption: ¹³C NMR assignments for HOOC-CH₂-O-PEG₈-CH₂-COOH.

Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural elucidation, other analytical techniques can provide complementary information.

TechniqueStrengthsWeaknesses
¹H and ¹³C NMR Spectroscopy Provides detailed structural information, including proton and carbon environments, connectivity, and purity.[11] It is non-destructive and allows for the quantification of purity and the degree of functionalization.[3]Lower sensitivity compared to mass spectrometry. Can be complex to interpret for very large or heterogeneous polymers.
Mass Spectrometry (MS) Excellent for determining molecular weight and confirming the mass of the parent molecule and any impurities.[12][13] High sensitivity.[14]Provides limited information about the specific location of functional groups and stereochemistry. Fragmentation patterns can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the PEG backbone.[15][16] It is a rapid and simple technique.[17]Provides limited information on the overall molecular structure and connectivity. It is not ideal for quantitative analysis in this context.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of HOOC-CH₂-O-PEG₈-CH₂-COOH for ¹H NMR and 20-50 mg for ¹³C NMR.[18]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can help to resolve the hydroxyl proton of the carboxylic acid.[19][20]

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TMS) for chemical shift referencing, though referencing to the residual solvent peak is more common.[18]

NMR Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse.[2]

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.[2]

  • ¹³C NMR:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.[2]

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of HOOC-CH₂-O-PEG₈-CH₂-COOH by ¹H and ¹³C NMR spectroscopy is an indispensable component of quality control in research and drug development. This guide has detailed the expected spectral features, provided a framework for their interpretation, and contextualized the power of NMR against other analytical techniques. By adhering to rigorous analytical practices, researchers can ensure the structural integrity of their PEGylated compounds, a critical factor for the successful advancement of their scientific endeavors.

References

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega. [Link][5][6][21]

  • Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR characterization of poly(ethylene glycols) and derivatives. Macromolecules. [Link][19]

  • Proton NMR characteristics of polyethylene glycol and derivatives. (1990). ResearchGate. [Link][20]

  • Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link][7]

  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters Corporation. [Link][12]

  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. (2026). Pharmaceutical Technology. [Link][22]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link][14]

  • PEG-S – 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link][23]

  • Endgroup Analysis of Polyethylene Glycol Polymers by Matrix-Assisted Laser desorption/ionization Fourier-transform Ion Cyclotron Resonance Mass Spectrometry. (1998). PubMed. [Link][13]

  • intro to 13c nmr. csbsju. [Link][1]

  • Structural elucidation by NMR(1HNMR). (2017). Slideshare. [Link][4]

  • Key Challenges and Solutions in Polymer Analysis. (2026). ResolveMass Laboratories Inc.. [Link][24]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link][3]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link][8]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link][25]

  • 13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. [Link][26]

  • C-13 NMR Spectroscopy. (2014). Slideshare. [Link][27]

  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (2025). PMC. [Link][15]

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. (2026). RSC Publishing. [Link][17]

  • New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. (2016). PubMed. [Link][16]

  • The Basics of Polymer Analysis: Techniques & Solutions. (2014). RQM+. [Link][28]

  • Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (2025). MDPI. [Link][29]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. [Link][30]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2014). Journal of Natural Products. [Link][31]

  • Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles. (2004). Langmuir. [Link][32]

  • FTIR spectra of (a) PEG, (b) carboxylated PEG, (c) naked MNPs, and (d)... ResearchGate. [Link][33]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link][34]

  • NMR Sample Preparation. Chemical Instrumentation Facility. [Link][18]

  • Determination of Activated PEG Content on Substrate by 1H NMR Assay. . [Link][35]

  • Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. (2017). PMC. [Link][36]

  • Figure S2. 1 H NMR spectra of (A) PEG 2000 , (B) HOOC-PEG-COOH, (C) H 2... ResearchGate. [Link][37]

  • The FT-IR spectra of PEG and PEOs. ResearchGate. [Link][38]

  • 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link][39]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link][40]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link][10]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link][9]

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HPLC retention time validation for Hoocch2O-peg8-CH2cooh purity

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Guide to HPLC Retention Time Validation and Purity Assessment for Discrete HOOC-CH2-O-PEG8-CH2-COOH

Introduction In the rapidly evolving landscape of bioconjugation and targeted drug delivery, discrete polyethylene glycols (dPEGs) have emerged as critical structural components. Unlike conventional polydisperse PEGs, which consist of a complex mixture of varying chain lengths, discrete PEGs like HOOC-CH2-O-PEG8-CH2-COOH (PEG8 diacid) offer a single, defined molecular weight. This uniformity is essential for maintaining strict pharmacokinetic profiles and overcoming the molecular heterogeneity that can complicate drug synthesis and trigger unwanted immunogenic responses[1].

However, validating the purity and confirming the retention time of PEG8 diacid presents a unique analytical challenge. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, exploring the mechanistic causality behind chromatographic choices. By coupling High-Performance Liquid Chromatography (HPLC) with universal detection and orthogonal mass spectrometry, we can establish a robust, self-validating system for PEG8 diacid analysis.

Section 1: The Analytical Challenge of PEG8 Diacid

Validating the purity of HOOC-CH2-O-PEG8-CH2-COOH requires overcoming several inherent physicochemical hurdles:

  • Lack of UV Chromophores: The PEG backbone lacks conjugated π -systems. While the terminal carboxylic acids absorb weakly at low UV wavelengths (e.g., 205–210 nm), relying solely on UV detection is highly susceptible to baseline drift during gradient elution and interference from trace solvent impurities.

  • Polarity and Ionization: The highly polar nature of the PEG chain, compounded by two ionizable carboxylic acid groups ( pKa​≈4.5 ), leads to poor retention and severe peak tailing on standard silica-based reversed-phase columns if the mobile phase pH is not strictly controlled.

  • Oligomeric Impurities: The primary impurities in synthesized dPEGs are structurally similar n−1 (PEG7) and n+1 (PEG9) oligomers, or incomplete oxidation byproducts (e.g., half-acid/half-alcohol)[2]. Separating these requires high-efficiency stationary phases and precisely optimized gradients.

Section 2: Comparative Analysis of Detection Modalities

To establish a reliable purity profile, we must select detection methods based on their mechanistic strengths. Universal detectors such as the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are the gold standards for PEG analysis because they measure non-volatile analytes independently of their optical properties[3].

Table 1: Quantitative Performance Comparison of HPLC Detection Modalities for PEG Derivatives

Detection ModalityMechanism of DetectionSensitivityOligomer ResolutionStructural IDBest Use Case
HPLC-UV (210 nm) Absorbance of terminal -COOHLowPoor (Baseline drift issues)NoneRough preliminary screening
HPLC-ELSD/CAD Light scattering / Charge transfer of dried particlesHighExcellentNoneQuantitative purity & oligomer profiling
LC-HRMS (Q-TOF) Mass-to-charge ratio ( m/z )Very HighExcellentYes (Exact Mass)Impurity identification & peak validation

Section 3: Self-Validating Experimental Workflow

To confidently validate the retention time of HOOC-CH2-O-PEG8-CH2-COOH, we employ an orthogonal LC-CAD-MS approach. The CAD provides a uniform mass response for accurate relative quantitation (purity %), while the Mass Spectrometer (MS) confirms that the peak at the specified retention time corresponds exactly to the target mass, ruling out co-eluting impurities[4].

Workflow N1 Sample Preparation (1 mg/mL in Initial Mobile Phase) N2 RP-HPLC Separation (Polymeric PLRP-S Column, Acidic Mobile Phase) N1->N2 N3 Column Effluent Splitter N2->N3 N4 CAD / ELSD (Universal Detection for Purity %) N3->N4 N5 High-Resolution MS (Structural ID & MW Confirmation) N3->N5 N6 Self-Validating Data Synthesis (Retention Time + Mass + Area %) N4->N6 N5->N6

Caption: Orthogonal LC-CAD-MS workflow for self-validating PEG8 diacid retention time and purity.

Section 4: Step-by-Step Methodology: HPLC-CAD/MS Protocol

Causality Check: Why use a polymeric PLRP-S column instead of standard C18? Polymeric media possess a much greater surface area than alkyl-bonded silicas, making them highly retentive for polar molecules like carboxylic acids, resulting in greater resolution without the risk of secondary interactions with unreacted surface silanols[5].

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (FA).

    • Causality: The acidic modifier drops the pH below 3.0, suppressing the ionization of the terminal -COOH groups. This ensures they remain fully protonated, maximizing hydrophobic interaction with the stationary phase and preventing peak splitting.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% FA.

2. Sample Preparation

  • Dissolve the HOOC-CH2-O-PEG8-CH2-COOH standard in 95% A / 5% B to a final concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent distortion and peak broadening at the solvent front.

3. Chromatographic Conditions

  • Column: PLRP-S 100Å, 3 µm, 150 x 4.6 mm (or equivalent sub-2 µm sterically protected C18).

  • Column Temperature: 40°C (Improves mass transfer kinetics and reduces system backpressure).

  • Flow Rate: 0.8 mL/min.

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to focus the highly polar analyte).

    • 2–15 min: 5% to 40% B (Shallow linear ramp to elute the PEG oligomers sequentially based on hydrophobicity).

    • 15–18 min: 90% B (Column wash).

    • 18–25 min: 5% B (Re-equilibration).

4. Detection Parameters

  • CAD/ELSD: Evaporation temperature set to 40–50°C.

    • Causality: A lower evaporation temperature prevents the thermal degradation or volatilization of the relatively low molecular weight PEG8 diacid, ensuring a maximum signal-to-noise ratio[5].

  • MS (Q-TOF): Electrospray Ionization in negative mode (ESI-). The target molecule readily loses protons to form [M−H]− or [M−2H]2− ions due to the dual carboxylic acids.

Section 5: Data Interpretation and Troubleshooting

Upon executing the protocol, the primary peak corresponding to HOOC-CH2-O-PEG8-CH2-COOH will elute at a specific retention time (e.g., tR​=9.4 min).

  • Validating the Peak: The MS spectra extracted at tR​=9.4 min must show the exact mass of the PEG8 diacid.

  • Assessing Purity: The CAD chromatogram is integrated. Because CAD provides a nearly uniform mass response, the area percent of the main peak directly correlates to the mass fraction of the target compound.

  • Identifying Impurities: Peaks eluting slightly before the main peak are typically shorter oligomers (e.g., PEG7 diacid), as they have fewer hydrophobic ethylene oxide units. Peaks eluting after are longer oligomers (e.g., PEG9 diacid).

Troubleshooting N1 Observe Chromatogram N2 Peak Tailing or Split Peaks? N1->N2 N4 Co-eluting n-1/n+1 Oligomers? N1->N4 N3 Check Mobile Phase pH (Ensure pH < 3.0) N2->N3 Yes N5 Decrease Gradient Slope (e.g., 5-25% B over 20 min) N4->N5 Yes

Caption: Logical troubleshooting tree for optimizing PEG8 diacid retention and resolution.

References

  • ACS Publications. "Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol." Organic Process Research & Development,[Link]

  • Agilent Technologies. "High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD." Agilent Application Notes,[Link]

  • Ingenieria Analitica. "Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry." Application Note,[Link]

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Safety Operating Guide

Navigating the Disposal of HOOC-CH2O-PEG8-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environments of research and drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of HOOC-CH2O-PEG8-CH2COOH, a bifunctional PEG linker. By adhering to these procedures, you not only ensure the safety of laboratory personnel but also maintain environmental integrity and regulatory compliance. This document is designed to be your preferred resource, offering clarity and actionable intelligence beyond the product itself.

Foundational Principles: Chemical Profile and Hazard Assessment

Understanding the chemical nature of HOOC-CH2O-PEG8-CH2COOH is the first step in its safe handling and disposal. This compound is a polyethylene glycol (PEG) derivative terminated with two carboxylic acid groups.

Key Chemical Properties:

PropertyValue/InformationSource
Chemical Name 3,6,9,12,15,18,21,24,27-nonaoxanonacosanedioic acid
CAS Number 1432970-26-7[1]
Molecular Formula C20H38O13
Physical Form Solid or liquid
Storage Temperature 2-8°C, sealed in a dry environment

While specific hazard data for this exact molecule is not extensively published, the disposal procedure is informed by the properties of its constituent parts: polyethylene glycol and carboxylic acids. Polyethylene glycols are generally considered to have low toxicity and are readily biodegradable.[2] However, the presence of terminal carboxylic acid groups necessitates a cautious approach. Carboxylic acids, as a class, can be corrosive or irritant. Therefore, it is prudent to handle HOOC-CH2O-PEG8-CH2COOH with the appropriate personal protective equipment (PPE) and to neutralize its acidity before disposal.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, adherence to standard laboratory safety practices is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[5][6][7]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber or other chemically resistant gloves.[4]

  • Eye Protection: Use safety glasses with side shields or goggles.[4][8]

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.[4]

In Case of Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[9] If irritation develops or persists, seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Seek medical attention.[4]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide respiratory support and seek medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Step-by-Step Disposal Protocol

The primary route for the disposal of HOOC-CH2O-PEG8-CH2COOH involves neutralization of its acidic functional groups, followed by collection as chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer without prior neutralization and express approval from your institution's Environmental Health and Safety (EHS) department.[4]

Part A: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste.[11] For acidic waste, avoid using metal containers.[11][12] The original product container, if in good condition, can be used.[13]

  • Proper Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[14] The label should clearly state the contents, including the full chemical name "HOOC-CH2O-PEG8-CH2COOH," and indicate its acidic nature.[12][13]

  • Segregation: Do not mix this waste stream with other types of chemical waste, particularly bases, oxidizers, or reactive metals, to prevent dangerous reactions.[12][15] Store halogenated and non-halogenated solvent waste separately if applicable.[12]

Part B: Neutralization Procedure

This procedure should be performed in a well-ventilated chemical fume hood.[4][16]

Materials:

  • Waste HOOC-CH2O-PEG8-CH2COOH solution

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • A beaker large enough to accommodate the waste and potential foaming

  • Stir bar and stir plate

Procedure:

  • Preparation: Place the beaker containing the acidic waste on a stir plate and add a stir bar for gentle agitation.

  • Slow Addition of Base: Gradually add small portions of sodium bicarbonate or slowly add the 5% sodium hydroxide solution to the acidic waste while stirring. Be prepared for potential foaming or heat generation, especially with more concentrated waste.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[4]

  • Cooling: If the neutralization reaction generated significant heat, allow the solution to cool to room temperature.

Part C: Final Collection and Storage
  • Transfer: Once neutralized, carefully transfer the solution to your designated and labeled hazardous waste container.[4]

  • Secure Storage: Tightly seal the container and store it in a designated satellite accumulation area.[4][11] This area should be under the control of laboratory personnel and away from incompatible chemicals.[17]

  • Arrange for Pickup: Contact your institution's EHS office or licensed chemical waste disposal contractor to schedule a pickup for the full waste container.[9][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of HOOC-CH2O-PEG8-CH2COOH.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have HOOC-CH2O-PEG8-CH2COOH Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Designate & Label Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate fume_hood Work in a Chemical Fume Hood segregate->fume_hood neutralize Neutralize with NaHCO3 or NaOH (Slowly, with stirring) fume_hood->neutralize check_ph Monitor pH neutralize->check_ph check_ph->neutralize pH < 6.0 or pH > 8.0 transfer Transfer Neutralized Solution to Waste Container check_ph->transfer 6.0 ≤ pH ≤ 8.0 store Store in Designated Satellite Accumulation Area transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for HOOC-CH2O-PEG8-CH2COOH.

Regulatory Compliance and Best Practices

Adherence to local, state, and federal regulations is non-negotiable. The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste from "cradle to grave."[17] Academic laboratories may have specific regulations under 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste.[18][19]

Key Compliance Points:

  • Waste Determination: All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's EHS department.[14]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with their contents.[17]

  • Accumulation Time Limits: Be aware of the time limits for storing hazardous waste in satellite accumulation areas and central accumulation areas.[11][18]

  • Training: All laboratory personnel who generate hazardous waste must receive appropriate training on safe handling and emergency procedures.[6][20]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. This guide serves as a living document; always consult your institution's specific Chemical Hygiene Plan and EHS office for the most current policies.

References

  • OSHA FACTSHEET LABOR
  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (URL: )
  • Proper Disposal of 4-Methyl-4-chromanecarboxylic Acid: A Step-by-Step Guide for Labor
  • Labor
  • Proper Disposal of m-PEG4-(CH2)3-acid: A Step - Benchchem. (URL: )
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Labor
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: [Link])

  • Chemically hazardous waste | Environmental Science Center - 東京大学. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

  • Polyethylene glycol Standard_EUEnglish - Agilent. (URL: )
  • Safety Data Sheet: Polyethylene glycol - Carl ROTH. (URL: )
  • POLYETHYLENE GLYCOL - Techno PharmChem. (URL: )
  • Safety D
  • MSDS of Hydroxy-PEG2-CH2COOH. (URL: )
  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: )
  • MATERIAL SAFETY D
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (URL: [Link])

  • Labor
  • Hazardous Laboratory Chemicals Disposal Guide - IFSC. (URL: )
  • Safety d
  • NANOCS INC. (URL: )
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (URL: )
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (URL: [Link])

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (URL: [Link])

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Personal protective equipment for handling Hoocch2O-peg8-CH2cooh

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and operational framework is critical when handling bifunctional crosslinkers like Hoocch2O-peg8-CH2cooh (commonly known as Bis-PEG8-acid or O,O'-Bis(carboxymethyl)octaethylene glycol).

While polyethylene glycol (PEG) derivatives are generally celebrated for their biocompatibility and low toxicity, the terminal carboxylic acid groups on this specific molecule introduce localized hazards that dictate specific handling, personal protective equipment (PPE), and disposal protocols .

The following guide provides a comprehensive, field-proven operational plan for researchers and drug development professionals utilizing Bis-PEG8-acid in bioconjugation, PROTAC synthesis, and antibody-drug conjugate (ADC) development .

Hazard Profile & The Causality of Risk

To select the correct PPE, we must first understand the physicochemical behavior of Bis-PEG8-acid. The molecule consists of a hydrophilic, flexible 8-unit PEG spacer flanked by two reactive carboxylic acid groups .

  • Dermal & Ocular Hazard (Causality): The terminal carboxylic acids act as weak organic acids. Upon contact with the moisture inherent in human skin (sweat) or eyes (tears), these groups dissociate, lowering the local pH. This causes mild to moderate irritation, necessitating strict barrier protection .

  • Inhalation Hazard (Causality): With a molecular weight of 470.51 g/mol , Bis-PEG8-acid has a negligible vapor pressure at room temperature. It does not emit toxic fumes under standard conditions. However, if the material is handled as a lyophilized powder, mechanical agitation can generate inhalable dust, requiring respiratory evaluation .

Table 1: Physicochemical & Hazard Summary
Property / ParameterValue / DescriptionOperational Implication
CAS Number 1246189-43-4Unique identifier for SDS cross-referencing.
Molecular Weight 470.51 g/mol High MW; non-volatile at room temperature.
Physical State Viscous oil or low-melting solidProne to sticking to spatulas; requires careful weighing.
Solubility Water, DMF, DMSO, DCMHighly soluble; spills spread rapidly in aqueous environments.
GHS Classification Skin Irrit. 2, Eye Irrit. 2ADirect contact must be avoided via appropriate PPE.

Personal Protective Equipment (PPE) Matrix

Every protocol must be a self-validating system. The PPE selected below is not arbitrary; it is specifically calibrated against the permeation rates of PEG-acids and the solvents (like DMF or DMSO) typically used to dissolve them .

Table 2: Quantitative PPE Selection Specifications
PPE CategorySpecification & MaterialBreakthrough TimeCausality & Justification
Hand Protection Nitrile Rubber (NBR), ≥ 0.4 mm thickness> 480 minutesNBR provides an excellent barrier against polar organic molecules and weak acids, preventing dermal absorption .
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AStandard safety glasses lack orbital seals. Splash goggles prevent capillary action of the acid into the ocular cavity [[1]]().
Body Protection Flame-resistant, knee-length lab coatN/AProtects against accidental spills of the carrier solvents (e.g., DMSO/DMF) which rapidly penetrate clothing.
Respiratory N95/P100 Particulate RespiratorN/AConditional: Only required if handling dry powder outside a fume hood, or if heating the compound, which may generate aerosols [[2]]([Link]).

Operational Plan: Safe Handling & Bioconjugation Protocol

Bis-PEG8-acid is most frequently used to crosslink primary amines on proteins. The following step-by-step methodology ensures both operator safety and chemical integrity during an EDC/NHS activation workflow .

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Don all required PPE (Nitrile gloves, splash goggles, lab coat).

Step 2: Reagent Weighing & Solvation

  • Causality: Bis-PEG8-acid can be viscous. Use a positive displacement pipette or a glass analytical spatula for transfer.

  • Weigh the required mass of Bis-PEG8-acid.

  • Dissolve immediately in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Moisture must be strictly excluded at this stage, as water will prematurely hydrolyze the downstream activated ester.

Step 3: EDC/NHS Activation

  • Add a 1.5 to 2.0-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the Bis-PEG8-acid solution.

  • Incubate for 15–30 minutes at room temperature. The terminal carboxylic acids are now converted into highly amine-reactive NHS esters .

Step 4: Protein Conjugation

  • Self-Validating Check: Ensure your target protein is dissolved in an amine-free buffer (e.g., PBS or HEPES). Buffers like Tris or Glycine contain primary amines that will competitively inhibit the crosslinking reaction.

  • Add the activated Bis-PEG8-acid to the protein solution and agitate gently for 2 hours at room temperature.

G PPE 1. PPE Donning Nitrile Gloves (≥0.4mm) Splash Goggles Weigh 2. Material Transfer Weigh Bis-PEG8-acid in Fume Hood PPE->Weigh Solvate 3. Solvation Dissolve in Anhydrous DMF/DMSO Weigh->Solvate Activate 4. Activation Add EDC/NHS (15-30 min, RT) Solvate->Activate Moisture-Free Conjugate 5. Bioconjugation Add to Amine-Free Protein Buffer Activate->Conjugate Activated Ester Dispose 6. Waste Disposal Collect in Halogen-Free Organic Waste Conjugate->Dispose

Workflow for the safe handling and bioconjugation of Bis-PEG8-acid using EDC/NHS chemistry.

Spill Response & Disposal Plan

Even with stringent controls, accidental releases can occur. Because Bis-PEG8-acid is often dissolved in aggressive solvents like DMF or DMSO, the spill response must account for the solvent vehicle as much as the PEG-acid itself .

Step-by-Step Spill Response:

  • Isolate the Area: Restrict access to personnel not wearing appropriate PPE (minimum: NBR gloves, goggles) [[2]]([Link]).

  • Containment: Do not flush the spill down the drain. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads) [[3]]([Link]).

  • Neutralization (If applicable): If a large quantity of the pure acid is spilled, a mild base (like sodium bicarbonate powder) can be used to neutralize the carboxylic acid groups before sweeping.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the affected surface with copious amounts of soap and water to remove residual PEG film, which can create a severe slipping hazard.

Waste Disposal Logistics:

  • Unused Product / Organic Solutions: Must be disposed of as hazardous chemical waste. Route into the Halogen-Free Organic Waste stream (unless chlorinated solvents like DCM were used for solvation) .

  • Aqueous Conjugation Waste: While the PEG backbone is biodegradable, the conjugated biologicals and residual EDC/NHS byproducts (e.g., isourea) require disposal via authorized aqueous hazardous waste streams, strictly adhering to local environmental regulations.

References

  • Redox. Safety Data Sheet: Polyethylene Glycol PEG400 (Spill & Emergency Response). Retrieved from:[Link]

  • Glitherm. Safety Data Sheet: Polyethylene Glycol 400 (Containment and Neutralization). Retrieved from:[Link]

  • Chemicals.co.uk. Safety Data Sheet: Polyethylene Glycol 400 (Respiratory and Ventilation Guidelines). Retrieved from:[Link]

Sources

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